molecular formula C17H16O6 B11932691 (R)-Eucomol

(R)-Eucomol

Cat. No.: B11932691
M. Wt: 316.30 g/mol
InChI Key: BLSFQQNRFOVLGQ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Eucomol is a useful research compound. Its molecular formula is C17H16O6 and its molecular weight is 316.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

(3R)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one

InChI

InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m1/s1

InChI Key

BLSFQQNRFOVLGQ-QGZVFWFLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@]2(COC3=CC(=CC(=C3C2=O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on (R)-Eucomol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Eucomol is a naturally occurring homoisoflavonoid, a class of organic compounds characterized by a 16-carbon skeleton. First isolated from Eucomis bicolor, this compound has garnered interest within the scientific community for its cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, along with detailed experimental protocols for its synthesis, isolation, and characterization.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one, is a chiral molecule belonging to the flavonoid family. Its structure features a chromanone core with a benzyl group at the C3 position.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₆PubChem[1]
Molecular Weight 316.31 g/mol BioCrick[2]
IUPAC Name (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-onePubChem[1]
CAS Number 118204-64-1MedChemExpress[3]
Appearance PowderBioCrick[2]
Purity >98%BioCrick[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[2]
XLogP3 (Computed) 2.4PubChem[1]
Topological Polar Surface Area (Computed) 96.2 ŲPubChem[1]
Storage Desiccate at -20°CBioCrick[2]

Biological Activity and Potential Signaling Pathways

This compound has demonstrated cytotoxic activity against several cancer cell lines.[3] While the precise molecular mechanisms are still under investigation, research on homoisoflavonoids suggests potential interactions with key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Cytotoxicity

Quantitative data on the cytotoxic effects of Eucomol are summarized below.

Cell LineIC₅₀ Value (µg/mL)Cancer Type
KBData not specifiedOral Carcinoma
P-388Data not specifiedMurine Leukemia
KKU-M1567.12Cholangiocarcinoma
HepG225.76Liver Carcinoma
Potential Signaling Pathways

Studies on homoisoflavonoids suggest that their biological activities may be mediated through the modulation of several signaling pathways:

  • Protein Tyrosine Kinase (PTK) Inhibition : Some naturally occurring homoisoflavonoids have been identified as potent inhibitors of protein tyrosine kinases, such as c-Src.[4] These kinases are crucial components of signaling pathways that regulate cell growth and proliferation.

  • NF-κB and p38 MAPK Signaling : Certain homoisoflavonoids have been shown to interact with inosine monophosphate dehydrogenase 2 (IMPDH2), which can impact downstream inflammatory signaling pathways like NF-κB and p38 MAPK.[2] Flavonoids, in general, have been reported to inhibit the p38 MAPK pathway.[5]

Diagram of a Plausible Signaling Pathway Modulated by Homoisoflavonoids

Homoisoflavonoid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus receptor Receptor (e.g., TLR) stimulus->receptor upstream_kinase Upstream Kinase (e.g., c-Src, IMPDH2) receptor->upstream_kinase p38_mapk p38 MAPK upstream_kinase->p38_mapk ikk IKK Complex upstream_kinase->ikk gene_transcription Gene Transcription (Pro-inflammatory cytokines, cell cycle regulators) p38_mapk->gene_transcription nf_kb_ikb NF-κB-IκB Complex ikk->nf_kb_ikb Phosphorylates IκB nf_kb NF-κB nf_kb_ikb->nf_kb Releases NF-κB nf_kb->gene_transcription homoisoflavonoid This compound and related homoisoflavonoids homoisoflavonoid->upstream_kinase Inhibition

Caption: Plausible signaling pathway modulated by homoisoflavonoids.

Experimental Protocols

Detailed methodologies for the synthesis, isolation, and biological evaluation of this compound are crucial for further research and development.

Synthesis of (±)-Eucomol

The synthesis of racemic Eucomol can be achieved through a multi-step process starting from 5,7-dihydroxychroman-4-one.

Workflow for the Synthesis of (±)-Eucomol

Synthesis_Workflow start 5,7-Dihydroxychroman-4-one + Anisaldehyde step1 Condensation (Acetic Anhydride) start->step1 product1 Eucomin Diacetate step1->product1 step2 Epoxidation product1->step2 product2 Epoxidized Intermediate step2->product2 step3 Hydrogenation product2->step3 final_product (±)-Eucomol step3->final_product

Caption: General workflow for the chemical synthesis of (±)-Eucomol.

Methodology:

  • Condensation: 5,7-Dihydroxychroman-4-one is condensed with anisaldehyde in the presence of acetic anhydride to yield eucomin diacetate.

  • Epoxidation: The resulting eucomin diacetate is subjected to epoxidation to form an epoxide intermediate.

  • Hydrogenation: The epoxide intermediate is then hydrogenated to yield (±)-Eucomol.

Note: Asymmetric synthesis of a derivative, 5,7-O-dimethyleucomol, has been achieved via enantioselective oxidation of an enol phosphate using a chiral Sharpless reagent, suggesting a potential route to enantiomerically pure this compound.[6]

Isolation from Natural Sources

This compound is naturally found in the bulbs of plants such as Eucomis bicolor. The following is a general protocol for its isolation.

Methodology:

  • Extraction: Dried and powdered bulbs are extracted with a suitable solvent, such as dichloromethane or ethanol.[7]

  • Fractionation: The crude extract is then subjected to fractionation using column chromatography with silica gel, often with a gradient of hexane and ethyl acetate.[3]

  • Purification: Further purification is achieved through techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2]

Characterization

The structure of the isolated or synthesized this compound is confirmed using a combination of spectroscopic techniques.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify functional groups, while UV spectroscopy provides information about the chromophore system.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines like KB and P-388 can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cells (e.g., KB or P-388) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

(R)-Eucomol: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Eucomol , a naturally occurring homoisoflavonoid, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, and known biological effects, including cytotoxic and antibacterial activities, supported by available experimental data.

Chemical and Physical Properties

This compound is classified as a flavonoid derivative. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 118204-64-1
Molecular Formula C₁₇H₁₆O₆
Molecular Weight 316.31 g/mol
Appearance Solid
Source Isolated from the bulbs of Eucomis bicolor and other Eucomis species.

Biological Activities

Current research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines and possesses marginal antibacterial properties.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against human epidermoid carcinoma (KB) and murine lymphocytic leukemia (P-388) cell lines. While specific IC50 values from comprehensive dose-response studies are not widely published in readily available literature, the compound is recognized for its potential as an antiproliferative agent.

Experimental Protocol: General Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following provides a generalized protocol:

  • Cell Culture: KB or P-388 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Logical Workflow for Cytotoxicity Assessment

cytotoxicity_workflow cell_culture Culture KB or P-388 cells seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with this compound seeding->treatment mtt_assay Perform MTT assay treatment->mtt_assay data_analysis Analyze data to determine IC50 mtt_assay->data_analysis

Caption: Workflow for determining the cytotoxic activity of this compound.

Antibacterial Activity

This compound has been reported to exhibit marginal antibacterial activity. Specific details regarding the bacterial strains tested and the extent of inhibition are not extensively documented in publicly accessible sources.

Experimental Protocol: General Antibacterial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of an antibacterial agent can be determined using the broth microdilution method.

  • Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus and Escherichia coli) are cultured in a suitable broth medium to a standardized cell density.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visually inhibits the growth of the bacteria.

antibacterial_workflow bacterial_culture Culture bacterial strains inoculation Inoculate with bacterial suspension bacterial_culture->inoculation dilution Prepare serial dilutions of this compound dilution->inoculation incubation Incubate plates inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

The Biosynthetic Pathway of (R)-Eucomol in Eucomis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Eucomol is a homoisoflavonoid, a class of secondary metabolites found in a limited number of plant families, including the Hyacinthaceae, to which the genus Eucomis belongs. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory and potential anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in Eucomis, detailing the known and putative enzymatic steps, summarizing available quantitative data, and outlining relevant experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway proceeds through the formation of a key chalcone intermediate, which then undergoes a series of modifications to yield the characteristic homoisoflavonoid skeleton.

Phenylpropanoid Pathway and Chalcone Formation

The initial steps of the pathway involve the conversion of the amino acid L-phenylalanine to 4-coumaroyl-CoA. This part of the pathway is well-established and involves the following key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

The first committed step in flavonoid and, by extension, homoisoflavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) . This reaction forms a naringenin chalcone intermediate.[1][2][3]

Phenylpropanoid_Pathway_to_Chalcone L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone

Figure 1: General phenylpropanoid pathway leading to the formation of naringenin chalcone.
Formation of the Homoisoflavonoid Skeleton

The conversion of the chalcone intermediate to the homoisoflavonoid scaffold is a key, yet not fully elucidated, step. It is proposed that a one-carbon unit is added to the chalcone backbone. Isotopic labeling studies in Eucomis bicolor have shown that the methyl group of methionine is the source of this additional carbon atom, and that a 2'-methoxychalcone is a likely intermediate.[4][5] This suggests the involvement of an O-methyltransferase (OMT) acting on the chalcone.

The precise mechanism of the subsequent rearrangement and cyclization to form the 3-benzyl-chroman-4-one core of homoisoflavonoids is still speculative. It is hypothesized to involve an uncharacterized "homoisoflavonoid synthase" enzyme system.

Tailoring Steps to this compound

Following the formation of the basic homoisoflavonoid skeleton, a series of tailoring reactions, including hydroxylations and methylations, are required to produce this compound. Based on the structure of this compound (3,5,7-trihydroxy-3-(4-methoxybenzyl)-chroman-4-one), the following enzymatic activities are proposed:

  • Hydroxylation: A hydroxylation at the C-3 position of the chroman-4-one ring is necessary. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) .

  • O-Methylation: The hydroxyl group at the 4'-position of the benzyl moiety is methylated. This reaction is catalyzed by a specific O-methyltransferase (OMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor.

The stereospecific formation of the (R)-enantiomer at the C-3 position suggests the involvement of a stereospecific enzyme in the hydroxylation or a subsequent step.

Homoisoflavonoid_Biosynthesis Naringenin_Chalcone Naringenin Chalcone Methoxychalcone 2'-Methoxy Chalcone Intermediate Naringenin_Chalcone->Methoxychalcone OMT Homoisoflavonoid_Scaffold Homoisoflavonoid Scaffold (3-benzyl-chroman-4-one) Methoxychalcone->Homoisoflavonoid_Scaffold Homoisoflavonoid Synthase (putative) Intermediate_1 3-Hydroxy Intermediate Homoisoflavonoid_Scaffold->Intermediate_1 CYP450 (Hydroxylation) R_Eucomol This compound Intermediate_1->R_Eucomol OMT Methionine Methionine Methionine->Methoxychalcone C1 unit SAM SAM SAM->R_Eucomol Methyl group

Figure 2: Putative biosynthetic pathway from naringenin chalcone to this compound.

Quantitative Data

Currently, there is a significant lack of quantitative data specifically for the enzymes involved in the this compound biosynthetic pathway in Eucomis. The following table summarizes the types of data that would be crucial for a complete understanding and potential bioengineering of this pathway.

ParameterDescriptionRelevance
Enzyme Kinetics (Km, kcat) Michaelis constant (Km) and turnover number (kcat) for each enzyme with its respective substrate(s).Provides insights into enzyme efficiency, substrate affinity, and reaction rates. Essential for metabolic modeling and identifying rate-limiting steps.
Substrate & Product Concentrations In vivo concentrations of pathway intermediates and final products in different tissues and developmental stages of Eucomis.Helps to understand the metabolic flux and regulation of the pathway.
Gene Expression Levels Transcript abundance of the genes encoding the biosynthetic enzymes.Correlating gene expression with metabolite accumulation can help identify key regulatory points in the pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of the specific enzymes of the this compound pathway in Eucomis are not yet established. However, the following general methodologies can be adapted for this purpose.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of the biosynthetic enzymes.

General Protocol for an O-Methyltransferase (OMT) Assay:

  • Enzyme Extraction: Homogenize Eucomis tissue (e.g., bulbs, where homoisoflavonoids are known to accumulate) in an appropriate extraction buffer. Purify the target OMT using chromatographic techniques (e.g., affinity chromatography if an antibody is available, or a combination of ion-exchange and size-exclusion chromatography).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified enzyme fraction.

    • The putative substrate (e.g., a hydroxylated homoisoflavonoid intermediate).

    • S-adenosyl-L-methionine (SAM) as the methyl donor.

    • A suitable buffer at optimal pH and temperature.

  • Incubation: Incubate the reaction mixture for a defined period.

  • Reaction Termination and Product Extraction: Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the methylated product.

  • Kinetic Analysis: Vary the substrate concentration while keeping the enzyme and SAM concentrations constant to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

OMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Extraction Enzyme Extraction from Eucomis tissue Reaction_Mix Prepare Reaction Mixture (Enzyme, Substrate, SAM, Buffer) Enzyme_Extraction->Reaction_Mix Incubation Incubate at Optimal Conditions Reaction_Mix->Incubation Termination Terminate Reaction & Extract Product Incubation->Termination HPLC_MS HPLC or LC-MS Analysis Termination->HPLC_MS Kinetic_Analysis Kinetic Parameter Calculation HPLC_MS->Kinetic_Analysis

Figure 3: General workflow for an O-methyltransferase enzyme assay.
Gene Identification and Expression Analysis

Objective: To identify the genes encoding the biosynthetic enzymes and study their expression patterns.

Workflow:

  • Transcriptome Sequencing: Perform RNA sequencing (RNA-seq) on different tissues of Eucomis to generate a comprehensive transcriptome.

  • Candidate Gene Identification: Search the transcriptome for sequences with homology to known CHS, OMT, and CYP450 genes from other plant species.

  • Gene Expression Analysis: Analyze the RNA-seq data to determine the expression levels of candidate genes in different tissues and under various conditions (e.g., developmental stages, stress).

  • Quantitative Real-Time PCR (qRT-PCR): Validate the differential expression of candidate genes identified from the RNA-seq data.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Eucomis is a promising area of research with potential applications in drug development and biotechnology. While the general framework of the pathway is understood to proceed from the phenylpropanoid pathway via a chalcone intermediate, the specific enzymes responsible for the key steps of homoisoflavonoid skeleton formation and subsequent tailoring reactions in Eucomis remain to be elucidated. Future research should focus on the isolation and functional characterization of these enzymes, including the putative "homoisoflavonoid synthase," as well as the specific hydroxylases and methyltransferases. The application of modern 'omics' technologies, such as genomics, transcriptomics, and proteomics, will be instrumental in identifying the corresponding genes and understanding the regulation of this important biosynthetic pathway. The elucidation of the complete pathway will pave the way for the heterologous production of this compound and related compounds, enabling further investigation of their therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of (R)-Eucomol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of various flavonoids and related compounds. However, specific data for the (R)-enantiomer of Eucomol is limited. This guide synthesizes the available information on "Eucomol," with the acknowledgment that the stereochemistry is not always specified in the cited literature. Where specific data for (R)-Eucomol is unavailable, general principles and methodologies are provided for context.

Introduction

This compound is a flavonoid derivative that has been noted for its potential biological activities. As with many natural products, its therapeutic potential is an area of active investigation. This document provides a technical overview of the known biological activities of Eucomol, with a focus on its cytotoxic effects. It includes available quantitative data, detailed experimental protocols, and visual representations of relevant workflows and potential signaling pathways.

Quantitative Biological Activity Data

The cytotoxic activity of Eucomol has been evaluated against several cancer cell lines. The available data is summarized in the table below. It is important to note that the specific stereoisomer was not defined in the study providing these IC50 values.

Table 1: Cytotoxic Activity of Eucomol

Cell LineCancer TypeIC50 (µg/mL)
KKU-M156Cholangiocarcinoma7.12[1]
HepG2Hepatocellular Carcinoma25.76[1]
KBHuman Epidermoid CarcinomaActivity Reported (No IC50)[2]
P-388Murine LeukemiaActivity Reported (No IC50)[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activities of compounds like this compound.

3.1. Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Culture:

    • Human cancer cell lines (e.g., HepG2, KKU-M156) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.

    • The culture medium is removed from the wells and replaced with medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.

    • The medium containing MTT is then removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

3.2. Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Culture:

    • Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • This compound is serially diluted in broth medium in a 96-well microtiter plate.

    • The standardized bacterial suspension is added to each well.

    • Positive (broth with bacteria) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the cytotoxic activity of a test compound.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_assay Assay Execution cluster_measurement Measurement & Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Treatment with this compound compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization readout Absorbance Reading formazan_solubilization->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

4.2. Hypothetical Signaling Pathway for Flavonoid-Induced Apoptosis

While the specific signaling pathways affected by this compound have not been elucidated, many flavonoids exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a plausible, hypothetical pathway.

Apoptosis_Pathway Hypothetical Signaling Pathway for this compound Induced Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Eucomol This compound Bax Bax/Bak Activation Eucomol->Bax Induces DeathR Death Receptor Upregulation (e.g., Fas, TRAIL-R) Eucomol->DeathR May Induce Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A representative diagram of intrinsic and extrinsic apoptosis pathways potentially activated by a cytotoxic flavonoid.

Conclusion

The available data suggests that Eucomol possesses cytotoxic properties against various cancer cell lines. However, there is a clear need for further research to specifically characterize the biological activities of the (R)-enantiomer. Future studies should focus on determining the IC50 and MIC values of this compound against a broader range of cancer cell lines and microbial strains, elucidating its precise mechanism of action, and identifying the specific signaling pathways it modulates. Such research will be invaluable for assessing its potential as a lead compound in drug development.

References

(R)-Eucomol: A Flavonoid Derivative with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Eucomol is a naturally occurring homoisoflavonoid, a type of flavonoid derivative, found in plants of the genus Eucomis. This technical guide provides an in-depth overview of this compound, summarizing its biochemical properties, and exploring its potential therapeutic applications based on available research. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and illustrating key biological pathways.

Introduction to this compound

This compound belongs to the homoisoflavonoid class of phenolic compounds, characterized by a C16 skeleton (C6-C1-C6-C3). It is an enantiomer of Eucomol, with the (R) configuration at the C3 chiral center. First isolated from Eucomis bicolor, this compound has garnered interest for its potential biological activities, which are characteristic of flavonoids, including anti-inflammatory, antioxidant, and cytotoxic effects. This guide will delve into the available scientific data to provide a comprehensive understanding of this promising flavonoid derivative.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₆O₆PubChem
Molecular Weight 316.31 g/mol PubChem
IUPAC Name (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]chroman-4-onePubChem
CAS Number 118204-64-1BioCrick
Appearance PowderBioCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, research on related homoisoflavonoids and extracts from Eucomis species provides valuable insights into its potential efficacy. The following tables summarize the available quantitative data for the biological activities of Eucomis extracts and related homoisoflavonoids. It is important to note that this data is not specific to this compound unless otherwise stated and should be interpreted as indicative of the potential activities of this class of compounds.

Anti-inflammatory Activity

Homoisoflavonoids are known to exhibit anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Eucomis autumnalis Extracts [1]

Extract SourceCOX-1 IC₅₀ (µg/mL)COX-2 IC₅₀ (µg/mL)
Leaves>100>100
Bulbs25.516.5
Roots12.58.5

Note: The specific homoisoflavonoids responsible for this activity in the extracts were not identified in the study.

Cytotoxic Activity

Some homoisoflavonoids have demonstrated cytotoxic activity against various cancer cell lines. While a commercial vendor notes that this compound shows cytotoxic activity against KB and P-388 cells, specific IC₅₀ values are not provided in the available literature.

Further research is required to determine the specific cytotoxic profile of this compound.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals.

Specific IC₅₀ values for the antioxidant activity of this compound are not currently available in the literature. However, homoisoflavonoids, in general, are recognized for their antioxidant potential.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of this compound and related compounds.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer (pH 8.0), a heme cofactor, and the test compound (dissolved in a suitable solvent like DMSO).

  • Incubation: The enzyme is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE₂) is measured. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption using an oxygen electrode.

  • Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against lipoxygenase enzymes (e.g., 5-LOX, 15-LOX).

Methodology:

  • Enzyme Source: Soybean lipoxygenase is commonly used as a model enzyme.

  • Substrate: Linoleic acid or arachidonic acid serves as the substrate.

  • Reaction Monitoring: The activity of the enzyme is monitored by measuring the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.

  • Inhibition Assay: The test compound is pre-incubated with the enzyme before the addition of the substrate.

  • Data Analysis: The initial rate of the reaction is measured in the presence and absence of the inhibitor. The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., KB, P-388) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formation of Formazan: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of Cell Viability and IC₅₀: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other flavonoids and homoisoflavonoids, it is plausible that this compound may influence key inflammatory and cell survival pathways.

Putative Anti-inflammatory Signaling Pathway

Flavonoids are known to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes, including those for COX-2 and various cytokines.

Putative Anti-inflammatory Signaling Pathway of this compound cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->ProInflammatory Eucomol This compound Eucomol->IKK Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening natural products like this compound for biological activity.

Experimental Workflow for Bioactivity Screening Start Start: this compound AntiInflammatory Anti-inflammatory Assays Start->AntiInflammatory Antioxidant Antioxidant Assays Start->Antioxidant Anticancer Anticancer Assays Start->Anticancer COX_LOX COX/LOX Inhibition AntiInflammatory->COX_LOX DPPH_ABTS DPPH/ABTS Scavenging Antioxidant->DPPH_ABTS MTT MTT Assay (Cell Viability) Anticancer->MTT Data Quantitative Data (IC50 values) COX_LOX->Data DPPH_ABTS->Data MTT->Data Mechanism Mechanism of Action Studies Data->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway Conclusion Conclusion: Therapeutic Potential Pathway->Conclusion

Caption: General workflow for evaluating the bioactivity of this compound.

Conclusion and Future Directions

This compound, as a member of the homoisoflavonoid family, holds promise as a lead compound for the development of new therapeutic agents. The available data on related compounds and extracts from its natural sources suggest potential anti-inflammatory, cytotoxic, and antioxidant activities. However, a significant knowledge gap exists regarding the specific quantitative efficacy and the precise molecular mechanisms of this compound.

Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

  • Quantitative Bioassays: Determining the IC₅₀ values of this compound in a range of anti-inflammatory, antioxidant, and anticancer assays.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

A more thorough investigation into these areas will be crucial to fully unlock the therapeutic potential of this intriguing flavonoid derivative.

References

A Technical Guide to the Natural Occurrence of Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural occurrence of homoisoflavonoids, a unique and relatively rare class of flavonoids. It details their distribution in the plant kingdom, quantitative analysis, and the experimental protocols used for their isolation and characterization. This document is intended to serve as a comprehensive resource for professionals in natural product chemistry, pharmacology, and drug development.

Introduction to Homoisoflavonoids

Homoisoflavonoids are a distinct subclass of phenolic compounds characterized by a 16-carbon skeleton (C6-C3-C1-C6), which differentiates them from the more common C15 skeleton of flavonoids.[1] This structure consists of two phenyl rings (A and B) and a heterocyclic C-ring, with an additional carbon atom creating a benzyl or benzylidene group at position C-3.[1][2] First discovered in the 1980s, the number of identified naturally occurring homoisoflavonoids has grown to approximately 300.[3][4][5] These compounds have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, cytotoxic, and anti-diabetic properties.[6][7][8]

Classification and Structure

Based on their carbon skeleton, naturally occurring homoisoflavonoids are primarily classified into five major types.[2][7][9] The sappanin-type, which features a 3-benzylchromane skeleton, is the most common.[6][7]

  • Sappanin-type : Possesses a 3-benzyl or 3-benzylidene chroman-4-one core.

  • Scillascillin-type : Characterized by a benzocyclobutene structure.[3]

  • Brazilin-type : A rearranged homoisoflavonoid structure.[3][9]

  • Caesalpin-type : Another distinct structural variant.[9]

  • Protosappanin-type : Considered a biosynthetic precursor to other types.[9]

G cluster_main Classification of Homoisoflavonoids A Homoisoflavonoids B Sappanin-type A->B C Scillascillin-type A->C D Brazilin-type A->D E Caesalpin-type A->E F Protosappanin-type A->F

A diagram illustrating the five main structural classes of homoisoflavonoids.

Natural Distribution

Homoisoflavonoids are not widespread in the plant kingdom and their occurrence is restricted to a limited number of plant families.[6][10] The vast majority of these compounds have been isolated from the Asparagaceae and Fabaceae (Leguminosae) families.[2][9] They are also found, though less commonly, in families such as Polygonaceae, Portulacaceae, Orchidaceae, and Gentianaceae.[7][8][9]

These compounds are typically found in specific plant parts, most notably bulbs, rhizomes, heartwood, roots, and barks.[6][8][9] The genus Ophiopogon (Asparagaceae) is considered one of the richest sources, with Ophiopogon japonicus alone yielding nearly 60 different homoisoflavonoids.[2][11] Other significant genera include Caesalpinia, Dracaena, Scilla, and Polygonatum.[2][6]

Table 1: Distribution of Homoisoflavonoids in Major Plant Families

Family Representative Genera Plant Part(s) Notable Compounds
Asparagaceae Ophiopogon, Dracaena, Scilla, Polygonatum, Muscari, Bellevalia, Eucomis, Agave Bulbs, Rhizomes, Roots Ophiopogonanones, Scillavones, Polygonatones
Fabaceae Caesalpinia, Haematoxylum, Cassia, Pterocarpus Heartwood, Roots, Barks Brazilin, Sappanol, Protosappanin, Caesalpinianone
Polygonaceae Polygonum Rhizomes C-Methylated homoisoflavanones
Portulacaceae Portulaca Whole Plant Portulacanones A, B, C, D

| Orchidaceae | Cremastra | Tubers | 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-chroman-4-one |

This table is a summary based on data from multiple sources.[1][2][9][11]

Biosynthesis

The biosynthetic pathway of homoisoflavonoids is not yet fully elucidated, but strong evidence suggests they originate from a chalcone precursor.[3] The pathway involves the addition of a single carbon atom, derived from methionine, to a C15 chalcone-type skeleton, resulting in the characteristic C16 framework of homoisoflavonoids.[6] This intermediate then undergoes cyclization and further modifications to produce the diverse range of homoisoflavonoid structures found in nature.[3][6]

G cluster_pathway Proposed Homoisoflavonoid Biosynthetic Pathway A Chalcone Precursor (C15 Skeleton) C Intermediate (C16 Skeleton) A->C B Methionine B->C + C1 unit D Homoisoflavonoid Core (e.g., Sappanin-type) C->D Cyclization & Modifications

A simplified diagram of the proposed biosynthetic pathway for homoisoflavonoids.

Quantitative Data

While many studies report the isolation of homoisoflavonoids, detailed quantitative analyses are less common due to their low concentrations in plant tissues.[4] However, modern analytical techniques have enabled the precise quantification of these compounds in certain species. A study on Polygonatum verticillatum provides a clear example of the levels at which these compounds can be found.

Table 2: Quantitative Analysis of Homoisoflavonoids in Polygonatum verticillatum

Compound Plant Material Concentration (µg/g of dry weight)
5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-chroman-4-one Methanolic Extract 1340.5 ± 0.04
Ethyl Acetate Fraction 2400.2 ± 0.05
5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one Methanolic Extract 1130.4 ± 0.02
Ethyl Acetate Fraction 1850.3 ± 0.03
5,7-dihydroxy-3-(4-methoxybenzyl)-8-methylchroman-4-one Methanolic Extract 980.6 ± 0.03

| | Ethyl Acetate Fraction | 1560.7 ± 0.04 |

Data sourced from a study using a validated UHPLC-DAD-QTOF-IMS method.[12]

Experimental Protocols

The extraction, isolation, and identification of homoisoflavonoids require a multi-step process involving sophisticated analytical techniques. The low natural abundance of these compounds often makes their isolation a challenging process.[4]

G cluster_workflow General Experimental Workflow for Homoisoflavonoid Isolation A 1. Plant Material (e.g., Dried Rhizomes) B 2. Extraction (e.g., Maceration with Methanol) A->B C 3. Fractionation (Liquid-Liquid Partitioning, e.g., EtOAc) B->C D 4. Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E 5. Isolation of Pure Compounds D->E F 6. Structural Elucidation (NMR, MS, IR, UV) E->F

References

Spectroscopic Data of (R)-Eucomol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-Eucomol, a homoisoflavonoid with significant interest in phytochemical and pharmacological research. The information presented herein is essential for the identification, characterization, and further development of this natural compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For this compound, the molecular formula is established as C₁₇H₁₆O₆.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization ModeAdductCalculated m/zObserved m/z
ESI+[M+H]⁺317.0968Data not available
ESI+[M+Na]⁺339.0788Data not available
ESI-[M-H]⁻315.0823Data not available

Note: While the exact observed m/z values for this compound are not explicitly available in the reviewed literature, the calculated values provide a precise reference for experimental data.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A general procedure for obtaining HR-ESI-MS data for a homoisoflavonoid like this compound is as follows:

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Ionization: The sample solution is introduced into the ESI source at a flow rate of 5-20 µL/min. A high voltage (typically 3-5 kV) is applied to the ESI needle to generate charged droplets.

  • Mass Analysis: The ions are transferred into the mass analyzer. Data is acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • Data Processing: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ions and calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on data for closely related homoisoflavonoids.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2a~4.5d~11.0
2b~4.3d~11.0
3~3.2m
5~10.5-12.0s
6~6.0d~2.0
8~6.0d~2.0
9a~3.0dd~14.0, 5.0
9b~2.8dd~14.0, 9.0
2'~7.1d~8.5
3'~6.8d~8.5
5'~6.8d~8.5
6'~7.1d~8.5
4'-OCH₃~3.8s
7-OHVariablebr s
3-OHVariablebr s

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
2~72
3~50
4~198
4a~102
5~165
6~96
7~167
8~95
8a~163
9~38
1'~130
2'~130
3'~114
4'~158
5'"
6'"
4'-OCH₃~55

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Assignments are based on analogy with similar homoisoflavonoid structures.

Experimental Protocol: NMR Spectroscopy

The following is a typical protocol for acquiring ¹H and ¹³C NMR spectra of a flavonoid compound:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for full assignment): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is often performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound using spectroscopic data follows a logical workflow.

Spectroscopic_Workflow cluster_Isolation Isolation & Purification cluster_Elucidation Structure Elucidation Isolation Isolation of this compound from natural source Purification Purification by Chromatography (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR Formula Determine Molecular Formula MS->Formula Structure Propose Chemical Structure NMR->Structure Stereochem Determine Stereochemistry Structure->Stereochem

Caption: Workflow for the isolation and structural elucidation of this compound.

This diagram illustrates the sequential process, starting from the isolation and purification of the compound, followed by spectroscopic analysis using MS and NMR, and culminating in the determination of its molecular formula, chemical structure, and stereochemistry.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-Eucomol from Chalcone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (R)-Eucomol, a naturally occurring homoisoflavanone with potential therapeutic applications. The synthesis commences from a chalcone precursor and employs a Sharpless asymmetric dihydroxylation as the key step to introduce the desired stereochemistry. This method offers a practical route to obtain this compound in high enantiomeric excess. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a chiral 3-hydroxy-3-benzylchroman-4-one that, along with its enantiomer, is found in various plant species. Homoisoflavanones, including eucomol, have garnered significant interest due to their diverse biological activities. The stereochemistry at the C3 position is crucial for their biological function, making enantioselective synthesis a critical aspect of their study for potential therapeutic use. The protocol outlined below describes a robust method for the synthesis of this compound starting from readily available chalcone-like precursors. The key transformation is a Sharpless asymmetric dihydroxylation, which allows for the controlled installation of the chiral center.

Data Presentation

The following table summarizes the key quantitative data for the multi-step synthesis of this compound. The data is extrapolated from the synthesis of the (S)-enantiomer and assumes similar yields and enantioselectivities with the use of the corresponding chiral ligand.

StepReactionStarting MaterialProductReagents/CatalystYield (%)Enantiomeric Excess (ee %)
1Claisen-Schmidt Condensation2'-Hydroxy-4',6'-dimethoxyacetophenone, Benzaldehyde2'-Hydroxy-4',6'-dimethoxychalconeNaOH, Ethanol~90N/A
2Asymmetric Dihydroxylation2'-Hydroxy-4',6'-dimethoxychalcone derivativeChiral DiolAD-mix-α85-95>95
3Intramolecular CyclizationChiral DiolThis compoundAcid catalyst (e.g., p-TsOH)80-90>95

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone (Chalcone Precursor)

This step involves the base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

Materials:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) in ethanol.

  • Add benzaldehyde (1.0 eq) to the solution and stir at room temperature.

  • Prepare a solution of NaOH (2.0 eq) in ethanol and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize it with a 10% HCl solution until it reaches pH 7.

  • Pour the neutralized mixture into a beaker containing crushed ice.

  • The solid chalcone product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold distilled water and dry it under a vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Asymmetric Dihydroxylation of the Chalcone Derivative

This is the crucial step for establishing the stereocenter of this compound using Sharpless asymmetric dihydroxylation. A suitable protecting group strategy for the phenolic hydroxyls on the chalcone may be required prior to this step.

Materials:

  • 2'-Hydroxy-4',6'-dimethoxychalcone derivative (with protected hydroxyl groups)

  • AD-mix-α

  • tert-Butanol (t-BuOH)

  • Water

  • Methanesulfonamide (MeSO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).

  • Add AD-mix-α (1.4 g per mmol of chalcone) to the solvent mixture and stir until most of the solids dissolve.

  • Add methanesulfonamide (1.0 eq) and cool the mixture to 0°C in an ice bath.

  • Add the protected 2'-hydroxy-4',6'-dimethoxychalcone derivative (1.0 eq) to the reaction mixture.

  • Stir the reaction vigorously at 0°C for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, quench it by adding sodium sulfite (1.5 g per mmol of chalcone) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude diol can be purified by flash column chromatography on silica gel.

Step 3: Intramolecular Cyclization to this compound

This final step involves an acid-catalyzed intramolecular cyclization to form the dihydropyranone ring of this compound. Deprotection of the hydroxyl groups may be required before or concurrently with cyclization.

Materials:

  • Chiral Diol from Step 2

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable solvent

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral diol (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography on silica gel to yield the final product.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_chalcone Step 1: Chalcone Synthesis cluster_dihydroxylation Step 2: Asymmetric Dihydroxylation cluster_cyclization Step 3: Intramolecular Cyclization start1 2'-Hydroxy-4',6'- dimethoxyacetophenone chalcone 2'-Hydroxy-4',6'- dimethoxychalcone start1->chalcone NaOH, EtOH Claisen-Schmidt start2 Benzaldehyde start2->chalcone NaOH, EtOH Claisen-Schmidt diol Chiral Diol chalcone->diol AD-mix-α Sharpless Dihydroxylation eucomol This compound diol->eucomol p-TsOH, Toluene Cyclization

Caption: Synthetic workflow for this compound.

Enantioselective Synthesis of (R)-Eucomol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Eucomol, a naturally occurring homoisoflavanone, has garnered significant interest due to its potential biological activities, including cytotoxic effects against various cancer cell lines.[1] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound. The methodologies described herein are based on established catalytic asymmetric reactions, offering practical routes for the preparation of this chiral compound in a laboratory setting. This guide is intended to assist researchers in the fields of organic synthesis, medicinal chemistry, and drug development in the efficient and stereocontrolled synthesis of this compound and its analogs.

Introduction

Eucomol is a homoisoflavanone first isolated from the bulbs of Eucomis bicolor BAK (Liliaceae).[2][3] The development of stereoselective synthetic methods to access enantiomerically pure eucomol is crucial for the investigation of its biological properties and for potential therapeutic applications. This document outlines two primary strategies for the enantioselective synthesis of this compound and its derivatives: Sharpless asymmetric dihydroxylation and asymmetric oxidation of an enol phosphate.

Synthetic Strategies

Sharpless Catalytic Asymmetric Dihydroxylation

A practical and effective method for the enantioselective synthesis of eucomols involves the Sharpless catalytic asymmetric dihydroxylation (AD) as a key step.[4] This strategy utilizes a chiral catalyst to introduce two hydroxyl groups across a double bond with high stereocontrol.

Workflow of Sharpless Asymmetric Dihydroxylation Route

cluster_0 Preparation of Substrate cluster_1 Asymmetric Dihydroxylation cluster_2 Final Steps Diethyl benzylmalonate Diethyl benzylmalonate Chalcone derivative Chalcone derivative Diethyl benzylmalonate->Chalcone derivative i Olefin Substrate (4) Olefin Substrate (4) Chalcone derivative->Olefin Substrate (4) ii Chiral Diol (7) Chiral Diol (7) Olefin Substrate (4)->Chiral Diol (7) AD-mix-β Aldehyde (3) Aldehyde (3) Chiral Diol (7)->Aldehyde (3) iii, iv This compound (1) This compound (1) Aldehyde (3)->this compound (1) iii, iv

Caption: Synthetic workflow for this compound via Sharpless Asymmetric Dihydroxylation.

Step i & ii: Preparation of Olefin Substrate (4)

  • Synthesis of Chalcone Derivatives (6a-e): To a solution of the appropriate acetophenone and benzaldehyde in ethanol, add potassium hydroxide (1.2 eq). Stir the reaction mixture at room temperature for 3-5 hours. After completion, isolate the chalcone product.

  • Synthesis of Olefin Substrates (4a-e): To a suspension of sodium hydride (2.1 eq) in THF, add the chalcone derivative. Then, add N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt, 1.1 eq) and reflux the mixture for 2-3 hours to yield the olefin substrate.

Step AD-mix-β: Asymmetric Dihydroxylation

  • Perform the asymmetric dihydroxylation of the olefin substrate (4) using AD-mix-β following the standard Sharpless procedure to obtain the chiral diol (7). The enantiomeric excess (ee) of the product can be determined by ¹H-NMR analysis of its (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ester derivative.

Step iii & iv: Synthesis of this compound

  • The chiral diol (7) is then converted to the corresponding aldehyde (3).

  • Addition of an appropriate aryllithium reagent (2) to the aldehyde (3), followed by an intramolecular Mitsunobu reaction, yields the final product, this compound (1).

CompoundYield of Chalcone (6) (%)Yield of Olefin (4) (%)
a 10061
b 8360
c 8623
d 8772
e 8477
Asymmetric Oxidation of Enol Phosphate

Another approach to the enantioselective synthesis of eucomol derivatives involves the asymmetric oxidation of a corresponding enol phosphate.[2][3] This method has been explored using both chiral organic oxidants and the Sharpless reagent.

Workflow of Asymmetric Oxidation of Enol Phosphate Route

cluster_0 Preparation of Enol Phosphate cluster_1 Asymmetric Oxidation 5,7-O-dimethyleucomin (5) 5,7-O-dimethyleucomin (5) Dihydroeucomin (4) Dihydroeucomin (4) 5,7-O-dimethyleucomin (5)->Dihydroeucomin (4) Hydrogenation Enol Phosphate (2) Enol Phosphate (2) Dihydroeucomin (4)->Enol Phosphate (2) Phosphorylation 5,7-O-dimethyleucomol (1) 5,7-O-dimethyleucomol (1) Enol Phosphate (2)->5,7-O-dimethyleucomol (1) Sharpless' Reagent

Caption: Synthetic workflow via asymmetric oxidation of an enol phosphate.

Preparation of Enol Phosphate (2)

  • Hydrogenation of 5,7-O-dimethyleucomin (5): Hydrogenate 5,7-O-dimethyleucomin to obtain dihydroeucomin (4).

  • Phosphorylation: React dihydroeucomin (4) with diethylphosphorochloridate to prepare the enol phosphate (2).

Asymmetric Oxidation

  • Perform the oxidation of the enol phosphate (2) according to the Sharpless procedure for catalytic asymmetric dihydroxylation of tetrasubstituted cyclic enol derivatives.

ProductYield (%)Enantiomeric Excess (ee) (%)
5,7-O-dimethyleucomolGood18

It is noted that while this method provides a good yield, the enantiomeric excess achieved was low in the reported study.[2] Further optimization of the chiral catalyst and reaction conditions may be necessary to improve the stereoselectivity.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through various catalytic asymmetric strategies. The Sharpless asymmetric dihydroxylation offers a reliable route with good stereocontrol. The asymmetric oxidation of enol phosphates presents an alternative, though further development is required to enhance its enantioselectivity. The protocols and data presented in this application note provide a solid foundation for researchers to produce this compound and its derivatives for further biological evaluation and drug discovery efforts.

References

Application Notes and Protocols for (R)-Eucomol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Eucomol is a flavonoid derivative that has demonstrated potential as an anticancer agent. These application notes provide an overview of its known activities and detailed protocols for its study in cancer cell line research. Due to the limited availability of extensive data on this compound, this document also includes comprehensive information on the closely related and well-researched compound, eugenol. This will serve as a valuable reference for experimental design and data interpretation.

Section 1: this compound - Biological Activity and Data

This compound has been shown to possess potent cytotoxic effects against specific cancer cell lines. It is derivable from the ethanolic extract of Dracaena cochinchinensis. One of its known mechanisms of action is the inhibition of DNA synthesis in cancer cells.

Quantitative Data: Cytotoxic Activity of this compound
Cell LineCancer TypeIC50 Value
KKU-M156Cholangiocarcinoma7.12 µg/mL
HepG2Liver Carcinoma25.76 µg/mL
Ehrlich ascites carcinomaNot ApplicableInhibition of DNA synthesis observed

Section 2: Eugenol - A Well-Studied Analog for Broader Context

Eugenol (4-allyl-2-methoxyphenol) is a phenolic compound that has been extensively studied for its anticancer properties. It has been shown to induce apoptosis, cause cell cycle arrest, and inhibit proliferation and metastasis in a wide range of cancer cell lines.[1] Its mechanisms of action often involve the modulation of key signaling pathways.

Quantitative Data: Cytotoxic Activity of Eugenol in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value
A549Lung Cancer400 µM[2]
HCT-15Colon Cancer300 µM
HT-29Colon Cancer500 µM
HepG2Liver Cancer189.29 µg/mL[1]
MCF-7Breast Cancer1.5 µg/mL, 22.75 µM
MDA-MB-231Breast Cancer15.09 µM, 2.89 mM
PC-3Prostate Cancer89.44 µg/mL
SKOV3Ovarian Cancer1.84 µM
HeLaCervical Cancer50-200 µM[3]

Section 3: Signaling Pathways Modulated by Eugenol

Eugenol exerts its anticancer effects by influencing several critical signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

Apoptosis Induction Pathway

Eugenol is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Eugenol Eugenol Bax Bax Eugenol->Bax Upregulates Bcl2 Bcl2 Eugenol->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase9 Mitochondria->Caspase9 Activates Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Eugenol-induced intrinsic apoptosis pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival, and its constitutive activation is common in many cancers. Eugenol has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.

Eugenol Eugenol IKK IKK Eugenol->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proliferation Proliferation Nucleus->Proliferation Promotes

Inhibition of the NF-κB pathway by Eugenol.

Section 4: Experimental Protocols

The following are detailed protocols for key experiments used to assess the anticancer effects of compounds like this compound and eugenol.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or Eugenol stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • PI staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10⁶ cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol, adding it dropwise while vortexing. Fix for at least 30 minutes at 4°C.

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.

  • PI Staining: Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Protocol 4: Western Blotting for Signaling Pathway Analysis (e.g., NF-κB Pathway)

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the anticancer effects of a compound like this compound or eugenol.

cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis CellCulture Cancer Cell Culture Treatment Treat with this compound/Eugenol CellCulture->Treatment MTT MTT Assay for Viability/IC50 Treatment->MTT Treatment2 Treat with IC50 concentration MTT->Treatment2 Treatment3 Time-course Treatment MTT->Treatment3 ApoptosisAssay Annexin V/PI Apoptosis Assay CellCycleAssay PI Staining for Cell Cycle Treatment2->ApoptosisAssay Treatment2->CellCycleAssay WesternBlot Western Blot for Pathway Proteins Lysate Prepare Cell Lysates Lysate->WesternBlot Treatment3->Lysate

Experimental workflow for cancer cell line studies.

References

Application Notes and Protocols for Antibacterial Assay of (R)-Eucomol

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Eucomol, a flavonoid derivative, has demonstrated potential as an antibacterial agent. [1] These application notes provide a detailed protocol for determining the antibacterial efficacy of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This information is critical for researchers in microbiology, pharmacology, and drug development.

Data Presentation

The antibacterial activity of this compound can be quantified by determining the MIC and MBC against various bacterial strains. The results can be summarized as shown in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive64128
Escherichia coli (ATCC 25922)Negative128256
Pseudomonas aeruginosa (ATCC 27853)Negative256>512
Enterococcus faecalis (ATCC 29212)Positive3264

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2][3] This protocol is adapted for the evaluation of this compound.

Materials:

  • This compound

  • 96-well microtiter plates[4]

  • Mueller-Hinton Broth (MHB), cation-adjusted[3]

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 2°C)[5]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1024 µg/mL). Further dilutions will be made in MHB. The final DMSO concentration should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

    • Dilute the standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no this compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.[4]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[2][5]

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][7] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[6]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible growth, aspirate 10 µL of the suspension.

  • Plating: Spot-plate the 10 µL aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of this compound that results in no bacterial growth (or a 99.9% reduction) on the TSA plate.

Visualizations

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_eucomol Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_eucomol->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (35°C, 16-20h) inoculate_plate->incubate_mic read_mic Read MIC Results (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture plate_mbc Plate on Agar subculture->plate_mbc incubate_mbc Incubate Plates (35°C, 18-24h) plate_mbc->incubate_mbc read_mbc Read MBC Results (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

signaling_pathway ext_signal External Stress receptor Membrane Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates tf Transcription Factor kinase_b->tf activates gene_exp Gene Expression (e.g., Efflux Pumps) tf->gene_exp induces resistance Antibacterial Resistance gene_exp->resistance eucomol This compound eucomol->kinase_b inhibits

Caption: Hypothetical bacterial resistance signaling pathway.

References

Application Notes and Protocols: Investigating the Mechanism of Action of (R)-Eucomol in P-388 Murine Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Eucomol is a homoisoflavonoid, a class of natural phenolic compounds that have garnered interest for their potential therapeutic properties, including anti-cancer activities. P-388 murine lymphocytic leukemia cells are a widely utilized model for in vitro and in vivo screening of potential chemotherapeutic agents. Understanding the mechanism by which novel compounds like this compound exert their cytotoxic effects is crucial for their development as anti-cancer drugs.

These application notes provide a comprehensive set of protocols to investigate the mechanism of action of this compound in P-388 cells, focusing on its potential to induce apoptosis and cause cell cycle arrest. While direct studies on this compound in P-388 cells are not extensively available, the methodologies described herein are based on established techniques for characterizing the anti-cancer properties of novel compounds.

Hypothetical Mechanism of Action of this compound in P-388 Cells

Based on studies of other homoisoflavonoids in cancer cells, it is hypothesized that this compound may exert its anti-proliferative effects on P-388 cells through the induction of apoptosis and cell cycle arrest. The proposed signaling cascade involves the activation of intrinsic apoptotic pathways and disruption of cell cycle progression.

Hypothetical_Signaling_Pathway

Data Presentation

Quantitative data from the following experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on P-388 Cells

CompoundIncubation Time (hours)IC50 (µM)
This compound24
48
72
Doxorubicin (Control)48

Table 2: Effect of this compound on Apoptotic Protein Expression

Treatment% Change in Bax Expression% Change in Bcl-2 Expression% Change in Cleaved Caspase-3
Vehicle Control000
This compound (0.5 x IC50)
This compound (1 x IC50)
This compound (2 x IC50)

Table 3: Cell Cycle Distribution of P-388 Cells Treated with this compound

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (0.5 x IC50)
This compound (1 x IC50)
This compound (2 x IC50)

Experimental Protocols

P-388 Cell Culture

Objective: To maintain and propagate P-388 murine leukemia cells for use in subsequent assays.

Materials:

  • P-388 (ATCC® CCL-46™) cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 2-Mercaptoethanol

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 50 µM 2-mercaptoethanol, and 1% Penicillin-Streptomycin.[1]

  • Thaw a cryopreserved vial of P-388 cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 125 x g for 5-7 minutes.[2]

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cells to a T-25 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain the cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium every 2-3 days.

  • Monitor cell viability using Trypan Blue exclusion assay.

P388_Culture_Workflow Thaw Thaw Cells Centrifuge Centrifuge & Resuspend Thaw->Centrifuge Culture Culture in T-25 Flask (37°C, 5% CO2) Centrifuge->Culture Subculture Subculture every 2-3 days Culture->Subculture Monitor Monitor Viability Subculture->Monitor Monitor->Subculture Maintain Density

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on P-388 cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • P-388 cells

  • Complete growth medium

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed P-388 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[3]

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound and doxorubicin in complete growth medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Incubate overnight at 37°C in a humidified atmosphere.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

MTT_Assay_Workflow Seed Seed P-388 Cells Treat Treat with this compound Seed->Treat Incubate_MTT Add MTT & Incubate Treat->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Western Blot for Apoptosis Markers

Objective: To analyze the expression levels of key apoptosis-related proteins in P-388 cells treated with this compound.

Materials:

  • P-388 cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat P-388 cells with this compound at various concentrations for the desired time.

  • Harvest cells and lyse them in RIPA buffer.[6]

  • Quantify protein concentration using the BCA assay.[7]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[6][7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detect the protein bands using an ECL detection reagent and an imaging system.[7]

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Band Quantification Detection->Analysis

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of P-388 cells.

Materials:

  • P-388 cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat P-388 cells with this compound at various concentrations for the desired time.

  • Harvest approximately 1 x 10^6 cells and wash with PBS.[9]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[9][10]

  • Incubate at -20°C for at least 2 hours (or overnight).[9][10]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.[9][10]

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[10]

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow Harvest Harvest & Wash Cells Fixation Fix with Cold Ethanol Harvest->Fixation Staining Stain with Propidium Iodide Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Quantification Quantify Cell Cycle Phases Analysis->Quantification

Conclusion

The protocols detailed in these application notes provide a robust framework for elucidating the mechanism of action of this compound in P-388 leukemia cells. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel anti-cancer agent. The presented hypothetical mechanism and structured data tables serve as a guide for experimental design and data interpretation.

References

Application Note: Enantioselective Quantification of (R)-Eucomol by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Eucomol is a lignan of significant interest due to its potential pharmacological activities. As with many chiral compounds, the biological activity of eucomol is likely enantiomer-specific. Therefore, a reliable and accurate analytical method for the enantioselective quantification of this compound is crucial for research and development in the pharmaceutical and natural product sectors. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from its (S)-enantiomer. The described method is based on established principles of chiral chromatography for lignan analysis and serves as a comprehensive starting point for method development and validation.

Principle

The enantiomers of eucomol are separated on a chiral stationary phase (CSP). The CSP, composed of a chiral selector immobilized on a silica support, forms transient diastereomeric complexes with the eucomol enantiomers. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and individual quantification. A UV detector is used to monitor the elution of the compounds.

Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatographic Column:

    • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with cellulose or amylose derivatives, is recommended as a starting point. For this proposed method, a Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel is suggested.

    • Column Dimensions: 4.6 mm x 250 mm, 5 µm particle size

  • Chemicals and Reagents:

    • This compound analytical standard (≥98% purity)

    • (S)-Eucomol or racemic eucomol (for initial method development)

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (IPA)

    • HPLC-grade Ethanol (EtOH)

    • HPLC-grade Methanol (MeOH)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Formic acid or trifluoroacetic acid (optional mobile phase modifier)

  • Glassware and Other Equipment:

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Analytical balance

    • Syringe filters (0.22 µm or 0.45 µm)

    • HPLC vials

Experimental Protocols

Preparation of Mobile Phase
  • Normal Phase: Prepare a mobile phase consisting of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Reversed Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v).

  • Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. Suggested concentrations are 5, 10, 25, 50, 100, and 250 µg/mL.

Sample Preparation (from a plant matrix)
  • Extraction:

    • Weigh 1 g of the dried and powdered plant material.

    • Add 20 mL of methanol or ethanol.

    • Extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup (if necessary):

    • Reconstitute the dried extract in a suitable solvent.

    • Pass the solution through a C18 SPE cartridge to remove interfering non-polar compounds.

    • Wash the cartridge with a non-eluting solvent.

    • Elute the lignan fraction with methanol or acetonitrile.

    • Evaporate the eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the final dried extract in a known volume of the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Proposed Chromatographic Conditions

Table 1: HPLC Parameters for this compound Quantification

ParameterProposed Condition
HPLC System Standard HPLC with UV/PDA Detector
Column Cellulose tris(3,5-dimethylphenylcarbamate) on silica, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) (Normal Phase) OR Acetonitrile:Water (60:40, v/v) (Reversed Phase)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 280 nm (to be confirmed by UV scan of standard)
Run Time 20 minutes (adjust as necessary)

Data Presentation: Method Validation Summary (Hypothetical Data)

Table 2: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound5 - 250y = 45872x - 123450.9995

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
This compound101.82.5
1001.21.9
2000.91.5

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)
This compound5049.5 ± 0.899.0
150151.2 ± 2.1100.8

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound1.55.0

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Overall experimental workflow for this compound quantification.

sample_preparation_workflow Plant_Material Dried Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation Centrifugation->Evaporation1 SPE Solid-Phase Extraction (SPE) Cleanup (Optional) Evaporation1->SPE Evaporation2 Evaporation SPE->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Vial Ready for HPLC Injection Filtration->HPLC_Vial

Caption: Detailed workflow for sample preparation from a plant matrix.

Application Notes and Protocols for (R)-Eucomol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of (R)-Eucomol stock solutions for use in cell culture experiments. The information is intended to guide researchers in accurately preparing this cytotoxic flavonoid for in vitro studies.

This compound , a member of the homoisoflavonoid class of polyphenolic compounds, has demonstrated cytotoxic effects against various cancer cell lines.[1][2] Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.

PropertyValueSource
CAS Number 118204-64-1Internal Knowledge
Molecular Formula C₁₇H₁₆O₆Internal Knowledge
Molecular Weight 316.31 g/mol Internal Knowledge
Appearance PowderInternal Knowledge
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneInternal Knowledge
Storage Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 316.31 g/mol x 1000 mg/g = 3.1631 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 3.16 mg of this compound powder into the tube.

  • Dissolving in DMSO:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization (Optional but Recommended):

    • If required for your specific cell culture application, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and efficacy of the compound.[3]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with 0.1% being preferable.[4]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Final Working Concentration:

    • Based on literature or preliminary experiments, decide on the desired final concentrations of this compound for your experiment. Homoisoflavonoids have shown cytotoxic activity with IC₅₀ values in the micromolar range (e.g., 1-20 µM).[1][5]

  • Serial Dilution:

    • Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the final working concentrations. A stepwise dilution is recommended to prevent precipitation of the compound.[3]

    • Example for preparing a 10 µM working solution:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of culture medium. This results in a 100 µM intermediate solution.

      • Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, to a well containing 1 mL of media, add 111.1 µL of the 100 µM solution to get a final concentration of 10 µM (and a final DMSO concentration of approximately 0.1%).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.[3]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions for cell culture experiments.

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw Use for Experiment serial_dilute Serial Dilute in Culture Medium thaw->serial_dilute treat_cells Treat Cells serial_dilute->treat_cells

Caption: Workflow for this compound solution preparation.

Proposed Signaling Pathway for this compound Cytotoxicity

Based on the known mechanisms of homoisoflavonoids and other cytotoxic flavonoids, this compound is proposed to exert its cytotoxic effects through the inhibition of protein tyrosine kinases and modulation of downstream signaling pathways, ultimately leading to apoptosis.[6][7]

signaling_pathway Eucomol This compound PTK Protein Tyrosine Kinases (e.g., c-Src) Eucomol->PTK Inhibits PI3K_Akt PI3K/Akt Pathway PTK->PI3K_Akt MAPK MAPK Pathway PTK->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Regulates

Caption: Proposed mechanism of this compound cytotoxicity.

Quantitative Data Summary

The following table summarizes suggested concentration ranges for this compound in cell culture experiments, based on data from related compounds. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

ParameterConcentration RangeNotes
Stock Solution Concentration 10 mM - 50 mM in DMSOHigher concentrations may be possible depending on solubility limits.
Suggested Working Concentration Range 1 µM - 50 µMBased on reported IC₅₀ values for cytotoxic homoisoflavonoids.[1][5]
Final DMSO Concentration < 0.5% (v/v), preferably ≤ 0.1% (v/v)To avoid solvent-induced cytotoxicity.[3][4]

References

Application Notes and Protocols for the Experimental Use of (R)-Eucomol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature on the specific experimental use of the (R)-enantiomer of Eucomol is limited. The following application notes and protocols are based on the available data for Eucomol (structure unspecified) and general methodologies for the evaluation of natural products, particularly flavonoids and homoisoflavonoids, in an oncology drug discovery context.

Application Notes

(R)-Eucomol: A Homoisoflavonoid for Anticancer Drug Discovery

This compound is a member of the homoisoflavonoid class of natural products. Homoisoflavonoids are a subgroup of flavonoids characterized by an additional carbon atom in their structure. These compounds are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Initial studies have indicated that Eucomol possesses cytotoxic activity against various human cancer cell lines, suggesting its potential as a starting point for the development of novel chemotherapeutic agents. The primary application of this compound in a drug discovery setting would be as a hit compound in a screening campaign to identify new anticancer agents. Its activity profile warrants further investigation into its mechanism of action and potential for lead optimization.

Mechanism of Action (Hypothesized)

While the specific molecular targets of this compound have not been fully elucidated, flavonoids and related compounds are known to exert their anticancer effects through various mechanisms. These can include:

  • Induction of apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins and activation of caspases.

  • Cell cycle arrest at different checkpoints (e.g., G2/M phase).

  • Inhibition of protein kinases involved in cancer cell proliferation and survival signaling, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2]

  • Downregulation of inflammatory signaling pathways, such as NF-κB, which are often constitutively active in cancer cells.[3]

Further experimental work is required to determine the precise mechanism by which this compound exerts its cytotoxic effects.

Quantitative Data Presentation

The following table summarizes the reported in vitro cytotoxic activity of Eucomol against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

Cell LineCancer TypeIC50 (µg/mL)Reference
KBOral Epidermoid CarcinomaData not quantified[4]
P-388Murine LeukemiaData not quantified[4]
KKU-M156Cholangiocarcinoma7.12[5]
HepG2Hepatocellular Carcinoma25.76[5]

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a test compound like this compound against adherent cancer cell lines using the Sulforhodamine B (SRB) assay. This assay measures cell density based on the measurement of cellular protein content.[6]

Protocol: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

1. Materials and Reagents:

  • This compound (or test compound)

  • Adherent cancer cell line of interest (e.g., HepG2, KKU-M156)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Trichloroacetic acid (TCA), 50% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid in water

  • Solubilization solution: 10 mM Tris base solution, pH 10.5

  • Multichannel pipette

  • Microplate reader (absorbance at 510-565 nm)

2. Procedure:

2.1. Cell Plating:

  • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.

  • Determine cell density using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well, to be optimized for each cell line) in complete medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2.2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

2.3. Cell Fixation and Staining:

  • After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the medium.[5]

  • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Wash the plate four to five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.[5][6]

  • Allow the plate to air-dry completely at room temperature.

  • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air-dry completely.

2.4. Absorbance Measurement:

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

  • Read the absorbance at 510 nm (or up to 565 nm) using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Lead Optimization NP_Library Natural Product Library (incl. This compound) Primary_Screen In Vitro Cytotoxicity Assay (e.g., SRB Assay) vs. Cancer Cell Panel NP_Library->Primary_Screen Hit_ID Hit Identification (Potency & Selectivity) Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Hits Inactive Inactive Hit_ID->Inactive Inactive/ Non-selective MoA_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle, Kinase Assays) Dose_Response->MoA_Studies Validated_Hit Validated Hit MoA_Studies->Validated_Hit SAR Structure-Activity Relationship (SAR) Validated_Hit->SAR Promising Hits ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Permeability) SAR->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: Experimental workflow for natural product-based anticancer drug discovery.

G cluster_0 Apoptosis Signaling Pathway Eucomol This compound Bax Bax (Pro-apoptotic) Eucomol->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Eucomol->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothesized pro-apoptotic signaling pathway for this compound in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: (R)-Eucomol In Vitro Solubility Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with (R)-Eucomol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a flavonoid derivative known for its cytotoxic and marginal antibacterial activities.[1][2] It is a hydrophobic compound and is generally soluble in organic solvents such as Dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[3] Its aqueous solubility is very low, which often presents a challenge for in vitro assays in aqueous-based cell culture media.

Q2: I observed precipitation when I added my this compound stock solution to the cell culture medium. What is the cause?

Precipitation of hydrophobic compounds like this compound upon addition to aqueous media is a common issue. The primary causes include:

  • Low Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions like cell culture media.

  • Solvent Shock: When a concentrated stock solution in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous medium, the compound can crash out of solution as the solvent environment changes drastically.

  • High Final Concentration: The desired final concentration of this compound in the assay may exceed its maximum solubility in the final solvent mixture (media + co-solvent).

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[4]

  • pH of the Medium: The pH of the cell culture medium can influence the ionization state and solubility of the compound.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%.[5] However, the tolerance can vary between cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects. Some studies suggest that DMSO concentrations above 1% can significantly impact cell viability and function.[6]

Troubleshooting Guide: Improving this compound Solubility

Issue: this compound Precipitates in Cell Culture Medium

This guide provides several strategies to enhance the solubility of this compound for your in vitro experiments.

The use of a water-miscible organic solvent, or co-solvent, is a common first step to dissolve hydrophobic compounds.

Detailed Protocol: Preparing this compound Working Solutions with a Co-solvent

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

  • Perform Serial Dilutions:

    • For your experiment, first, create an intermediate dilution of the stock solution in your chosen co-solvent (e.g., DMSO).

    • Then, perform the final dilution into your pre-warmed cell culture medium. It is critical to add the compound solution to the medium dropwise while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.[7]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the co-solvent as your experimental samples.

Table 1: Recommended Starting Concentrations of Common Co-solvents

Co-solventTypical Starting Stock ConcentrationRecommended Final Concentration in AssayNotes
DMSO10-50 mM< 0.5% (v/v)Widely used, but can have cellular effects at higher concentrations.[6]
Ethanol10-50 mM< 0.5% (v/v)Can be cytotoxic; ensure it is compatible with your cell line.
Polyethylene Glycol 400 (PEG 400)10-50 mM< 1% (v/v)Generally less toxic than DMSO or ethanol.[8]

Note: The optimal co-solvent and its final concentration should be determined empirically for your specific cell line and assay.

G

Caption: Workflow for preparing this compound solutions using a co-solvent.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10][11][12]

Detailed Protocol: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your cell culture medium. Gentle warming and stirring may be required to fully dissolve the HP-β-CD.

  • Complexation:

    • Add the this compound stock solution (prepared in a minimal amount of organic solvent like ethanol or DMSO) to the HP-β-CD solution.

    • Alternatively, a thin film of this compound can be prepared by evaporating the organic solvent, followed by the addition of the HP-β-CD solution.

  • Incubation: Incubate the mixture at room temperature or 37°C for a specified period (e.g., 1-24 hours) with constant agitation (e.g., on a shaker or rotator) to facilitate the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter before adding to the cells.

Table 2: Common Cyclodextrins for In Vitro Use

Cyclodextrin DerivativeKey FeaturesRecommended Starting Concentration
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity.1-10 mM in final assay volume
Methyl-β-cyclodextrin (M-β-CD)Higher solubilizing capacity for some compounds, but can extract cholesterol from cell membranes.0.5-5 mM in final assay volume
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, low toxicity.1-10 mM in final assay volume

Note: It is essential to test the effect of the cyclodextrin alone on your cells as a control.

G

Caption: Workflow for solubilizing this compound using cyclodextrins.

Potential Signaling Pathway of Interest for Flavonoids

While the specific signaling pathways modulated by this compound are not extensively characterized, flavonoids are known to interact with various intracellular signaling cascades, including the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.

G

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Technical Support Center: (R)-Eucomol in DMSO Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of (R)-Eucomol in Dimethyl Sulfoxide (DMSO) solutions. As specific stability data for this compound in DMSO is limited in publicly available literature, this guide is based on best practices for handling flavonoids and other small molecules in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. For most in vitro cellular assays, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Some suppliers suggest that solutions in DMSO are stable for up to 2 weeks at 4°C. To minimize degradation, it is best to prepare fresh solutions on the day of use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Q3: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?

A3: While specific data for this compound is unavailable, studies on large compound libraries in DMSO suggest that repeated freeze-thaw cycles can lead to compound precipitation and degradation. It is a general best practice to avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2][3]

Q4: What is the expected stability of this compound in DMSO at room temperature?

A4: There is no specific data on the room temperature stability of this compound in DMSO. However, general studies on compound libraries in DMSO show a significant decrease in compound integrity over time at room temperature. Therefore, leaving this compound solutions at room temperature for extended periods is not recommended.

Q5: Are there any known degradation pathways for flavonoids like this compound in DMSO?

A5: Flavonoids can be susceptible to oxidation and hydrolysis. The presence of water in DMSO can contribute to the degradation of susceptible compounds.[2][3] Additionally, exposure to light and high temperatures can accelerate degradation.[4] Potential degradation mechanisms for flavonoids can involve oxidation of the phenolic hydroxyl groups.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the this compound stock solution upon thawing. 1. The compound has limited solubility at lower temperatures. 2. Repeated freeze-thaw cycles have led to aggregation and precipitation. 3. Absorption of water into the DMSO stock, reducing solubility.1. Gently warm the vial to room temperature and vortex to redissolve the compound. Sonication may also be used cautiously. 2. Prepare fresh single-use aliquots from a new stock solution. 3. Use anhydrous DMSO and ensure vials are tightly sealed to prevent moisture absorption.
Inconsistent or lower-than-expected activity in biological assays. 1. Degradation of this compound in the DMSO stock solution due to improper storage. 2. Inaccurate initial concentration of the stock solution. 3. The final concentration of DMSO in the assay is too high, causing cellular toxicity.1. Prepare a fresh stock solution of this compound. 2. Verify the concentration of the stock solution using an appropriate analytical method (e.g., HPLC-UV). 3. Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% to avoid cytotoxic effects.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Color change observed in the this compound DMSO stock solution. 1. Oxidation of the flavonoid compound. 2. Contamination of the stock solution.1. Discard the solution and prepare a fresh stock. To minimize oxidation, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing. 2. Use sterile techniques when preparing and handling solutions to prevent microbial contamination.

Summary of this compound Stability in DMSO

Storage TemperatureRecommended DurationKey Considerations
Room TemperatureNot RecommendedSignificant potential for degradation.
4°CUp to 2 weeksFor short-term use only. Monitor for any signs of precipitation or color change.
-20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles.[1]
-80°CUp to 6 monthsRecommended for long-term storage.[7] Use tightly sealed vials to prevent moisture absorption.

Experimental Protocols

Protocol for Preparing this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol for Assessing the Stability of this compound in DMSO using HPLC-UV
  • Objective: To determine the percentage of intact this compound remaining in a DMSO solution over time under specific storage conditions.

  • Materials:

    • This compound in DMSO stock solution

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., acetonitrile and water with a small percentage of formic or acetic acid, to be optimized)

    • Reference standard of this compound

  • Procedure:

    • Prepare a fresh stock solution of this compound in DMSO as the "time zero" (T0) sample.

    • Immediately analyze the T0 sample by HPLC-UV to determine the initial peak area of this compound.

    • Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • At specified time points (e.g., 1, 2, 4, 8, 12 weeks), withdraw an aliquot of the stored solution.

    • Analyze the aliquot by HPLC-UV under the same conditions as the T0 sample.

    • Calculate the percentage of this compound remaining at each time point relative to the T0 peak area.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep Prepare this compound stock solution in DMSO t0 Analyze T0 sample (HPLC-UV) prep->t0 store Store aliquots at different temperatures t0->store timepoints Withdraw aliquots at specified time points store->timepoints Incubation hplc Analyze aliquots (HPLC-UV) timepoints->hplc data Calculate % remaining and identify degradation peaks hplc->data troubleshooting_flow start Inconsistent Assay Results? check_stock Check stock solution for precipitation or color change start->check_stock is_precipitated Precipitate or color change? check_stock->is_precipitated prepare_fresh Prepare fresh stock solution is_precipitated->prepare_fresh Yes check_dmso_conc Verify final DMSO concentration in assay is_precipitated->check_dmso_conc No prepare_fresh->check_dmso_conc is_dmso_ok Is DMSO < 0.5%? check_dmso_conc->is_dmso_ok adjust_dmso Adjust dilution to lower final DMSO concentration is_dmso_ok->adjust_dmso No verify_conc Verify stock concentration (e.g., HPLC) is_dmso_ok->verify_conc Yes adjust_dmso->verify_conc end Proceed with experiment verify_conc->end signaling_pathway cluster_pathways Potential Signaling Pathways Affected by Cytotoxic Flavonoids cluster_outcomes Cellular Outcomes eucomol This compound pi3k_akt PI3K/Akt Pathway eucomol->pi3k_akt Modulates mapk MAPK Pathway eucomol->mapk Modulates nfkb NF-κB Pathway eucomol->nfkb Modulates apoptosis Apoptosis Pathway eucomol->apoptosis Modulates proliferation Decreased Cell Proliferation pi3k_akt->proliferation cell_cycle Cell Cycle Arrest pi3k_akt->cell_cycle mapk->proliferation mapk->cell_cycle nfkb->proliferation apoptosis_outcome Induction of Apoptosis apoptosis->apoptosis_outcome

References

Technical Support Center: (R)-Eucomol Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (R)-Eucomol during storage. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage important?

This compound is a homoisoflavonoid, a type of phenolic compound.[1][2] The stability of this compound is crucial for maintaining its chemical integrity, purity, and biological activity in research and pharmaceutical applications. Degradation can lead to a loss of potency and the formation of unknown impurities, potentially affecting experimental results and safety.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general behavior of phenolic compounds and homoisoflavonoids, the primary factors that can cause degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[3][4]

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, causing degradation.[5][6]

  • Oxygen (Oxidation): The phenolic hydroxyl groups in this compound are susceptible to oxidation, especially in the presence of oxygen.[7][8]

  • pH (Hydrolysis): Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis and degradation of the compound.[9]

  • Humidity: Moisture can facilitate hydrolytic degradation and other chemical reactions.

Q3: What are the recommended general storage conditions for this compound?

While specific long-term stability data for this compound is limited, based on guidelines for phenolic compounds, the following conditions are recommended:

  • Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Some suppliers suggest room temperature for continental US shipping.

  • Light: Protect from light by storing in amber vials or in a dark place.

  • Atmosphere: For optimal stability, especially for long-term storage or as a reference standard, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use well-sealed, airtight containers to protect from moisture and oxygen.

Q4: How can I monitor the stability of my this compound sample?

Regularly assess the purity and integrity of your this compound sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Change in physical appearance (e.g., color change, clumping) 1. Oxidation2. Exposure to light3. Moisture absorption1. Check the seal of the container. If compromised, transfer the sample to a new, dry, airtight container and consider purging with an inert gas.2. Ensure the sample is stored in a light-protected container and location.3. Store in a desiccator to remove excess moisture.
Decreased purity or presence of unexpected peaks in HPLC analysis 1. Thermal degradation2. Photodegradation3. Hydrolysis (if in solution)4. Oxidation1. Verify the storage temperature. Avoid storing near heat sources.2. Confirm the sample has been consistently protected from light.3. If in solution, check the pH and storage conditions of the solvent. Prepare fresh solutions as needed.4. Consider if the sample has been repeatedly exposed to air. Minimize headspace in the vial and consider inert gas purging.
Inconsistent experimental results 1. Degradation of stock solutions2. Inconsistent sample handling1. Prepare fresh stock solutions from a solid sample stored under recommended conditions. Avoid using old stock solutions.2. Standardize sample preparation and handling procedures to minimize exposure to adverse conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing an HPLC assay to monitor the stability of this compound.

1. Objective: To establish an HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal wavelength (e.g., 280 nm)

  • Injection Volume: 10 µL

4. Method Development and Validation:

  • Specificity: Analyze stressed samples (see Protocol 2) to ensure degradation products are resolved from the main this compound peak.

  • Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ): Perform standard validation experiments as per ICH guidelines.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to intentionally degrade this compound to identify potential degradation pathways and validate the stability-indicating method.

1. Objective: To generate degradation products of this compound under various stress conditions.

2. Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of organic solvent (e.g., methanol) and dilute with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

4. Analysis: Analyze all stressed samples by the developed HPLC method (Protocol 1). Compare the chromatograms to an unstressed control sample to identify degradation peaks.

Quantitative Data Summary

Due to the limited publicly available stability data specifically for this compound, the following table provides a general overview of the stability of related phenolic compounds under different conditions. This data should be used as a guideline, and specific stability studies for this compound are highly recommended.

Compound Class Condition Observation Reference
Phenolic CompoundsSunlight at 23°CSignificant decline in total phenolic content (up to 53%)[7]
Phenolic CompoundsStorage at 40°CNotable decline in total phenolic content[7]
Anthocyanins (a class of flavonoids)Increased water activity (0.11 to 0.58)Enhanced degradation[5]
Litchi Pericarp PhenolicsStorage at 4°C vs. Room Temperature4°C storage preserved more phenolics[10]
FlavonolsBoiling WaterHydroxylation at the B-ring influences thermal stability; myricetin (3',4',5'-OH) was significantly unstable.[11]

Visualizations

degradation_pathway REucomol This compound Oxidation Oxidation (O2, Peroxides) REucomol->Oxidation Hydrolysis Hydrolysis (Acid/Base) REucomol->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) REucomol->Photodegradation Thermal Thermal Stress (Heat) REucomol->Thermal Degradation_Products Degradation Products (e.g., ring-opened, oxidized species) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal->Degradation_Products experimental_workflow cluster_0 Forced Degradation Study cluster_1 Stability-Indicating Method Development cluster_2 Stability Testing Acid Acid Hydrolysis HPLC_Dev HPLC Method Development Acid->HPLC_Dev Base Base Hydrolysis Base->HPLC_Dev Oxidation Oxidation Oxidation->HPLC_Dev Thermal Thermal Thermal->HPLC_Dev Photo Photodegradation Photo->HPLC_Dev Validation Method Validation HPLC_Dev->Validation Storage Store this compound under various conditions Validation->Storage Analysis Analyze at specified time points Storage->Analysis Data Evaluate Data and Determine Shelf-life Analysis->Data troubleshooting_tree Start Inconsistent Results or Observed Degradation Check_Storage Review Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Check_Handling Review Sample Handling & Preparation Start->Check_Handling Check_Solution Is the sample in solution? Start->Check_Solution Incorrect_Storage Incorrect Storage Conditions Check_Storage->Incorrect_Storage Incorrect_Handling Inconsistent Handling Check_Handling->Incorrect_Handling Check_Solid Is the sample solid? Check_Solution->Check_Solid No Solution_Issue Potential Solution Degradation Check_Solution->Solution_Issue Yes Solid_Issue Potential Solid Degradation Check_Solid->Solid_Issue Action_Storage Correct storage conditions and re-test Incorrect_Storage->Action_Storage Action_Handling Standardize handling protocol and re-test Incorrect_Handling->Action_Handling Action_Solution Prepare fresh solution and re-test Solution_Issue->Action_Solution Action_Solid Use fresh solid sample from proper storage Solid_Issue->Action_Solid

References

Technical Support Center: Optimizing (R)-Eucomol Concentration for Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (R)-Eucomol in cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported cytotoxic activity?

This compound is a type of homoisoflavonoid, a class of phenolic compounds found in plants.[1][2] It has demonstrated cytotoxic effects against various cancer cell lines. For instance, Eucomol has shown potent cytotoxicity against KKU-M156 (cholangiocarcinoma) and HepG2 (hepatocellular carcinoma) cells.[3]

Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?

Based on available data for Eucomol and related homoisoflavonoids, a sensible starting point for concentration-response studies would be in the micromolar (µM) range. Specifically, concentrations ranging from 1 µM to 100 µM could be tested initially. One study reported an IC50 value of 7.12 µg/mL for Eucomol against KKU-M156 cells and 25.76 µg/mL against HepG2 cells.[3] Another study on a related homoisoflavonoid, (R)-5-hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone, showed a 70% reduction in cell viability of CaCo-2 cells at a concentration of 30 µM.[1][4]

Q3: Which cytotoxicity assay is recommended for use with this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and is suitable for determining the cytotoxic effects of natural compounds like this compound. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Q4: How should I prepare this compound for my experiments?

This compound, like many natural compounds, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentrations in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: Reported Cytotoxic Activity of Eucomol

Cell LineCancer TypeIC50 Value
KKU-M156Cholangiocarcinoma7.12 µg/mL
HepG2Hepatocellular Carcinoma25.76 µg/mL

Source: MedchemExpress.com.[3]

Table 2: Cytotoxic Effect of a Related Homoisoflavonoid on CaCo-2 Cells

CompoundConcentrationEffect on Cell Viability
(R)-5-hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone30 µM70% reduction

Source: PMC - NIH.[1][4]

Experimental Protocols

MTT Assay for Cytotoxicity of this compound

This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a medium-only control (no cells).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Troubleshooting Guide

Issue: High background absorbance in wells without cells.

  • Possible Cause: Contamination of the medium or reagents with reducing agents or microbial contamination.

  • Solution: Use fresh, sterile medium and reagents. Ensure aseptic techniques are followed throughout the experiment.

Issue: Low absorbance readings in all wells.

  • Possible Cause:

    • Too few cells were seeded.

    • The incubation time with MTT was too short.

    • The cells are not metabolically active.

  • Solution:

    • Optimize the initial cell seeding density.

    • Increase the incubation time with MTT (up to 4 hours).

    • Ensure cells are healthy and in the exponential growth phase before seeding.

Issue: Inconsistent results between replicate wells.

  • Possible Cause:

    • Uneven cell seeding.

    • Pipetting errors.

    • "Edge effect" in the 96-well plate.

  • Solution:

    • Ensure the cell suspension is homogenous before seeding.

    • Be precise and consistent with all pipetting steps.

    • To avoid the "edge effect," do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.

Issue: this compound appears to precipitate in the culture medium.

  • Possible Cause: The solubility of this compound is exceeded at the tested concentration.

  • Solution:

    • Check the final DMSO concentration and ensure it is sufficient to maintain solubility without being toxic to the cells.

    • If precipitation persists, consider using a different solvent or a lower concentration range.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Plausible Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis based on the known mechanisms of the related compound eugenol and other flavonoids. Further research is required to confirm the specific pathways activated by this compound.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome eucomol This compound bcl2 Bcl-2 (Anti-apoptotic) eucomol->bcl2 Downregulates bax Bax (Pro-apoptotic) eucomol->bax Upregulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Troubleshooting (R)-Eucomol Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with (R)-Eucomol precipitation in cell culture media. The following question-and-answer format directly addresses common problems to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?

This compound is a flavonoid derivative known for its biological activities, including marginal antibacterial and cytotoxic effects against certain cancer cell lines like KB and P-388.[1][2][3] Its hydrophobic nature makes it soluble in organic solvents such as DMSO, chloroform, and acetone but poorly soluble in aqueous solutions like cell culture media.[4]

Summary of this compound Properties

PropertyValue
CAS Number 118204-64-1[1][4]
Molecular Formula C₁₇H₁₆O₆[4][5]
Molecular Weight 316.31 g/mol [4]
Appearance Powder[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4]
Storage (Powder) Desiccate at -20°C[4]
Storage (in DMSO) Up to 2 weeks at 4°C, or up to 6 months at -80°C[3]
Q2: Why is my this compound precipitating when I add it to the cell culture media?

Precipitation of this compound is a common issue that typically occurs when a concentrated stock solution, usually dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium. This happens because:

  • Poor Aqueous Solubility: this compound is inherently hydrophobic. When the concentration of the organic solvent (DMSO) is significantly reduced upon dilution in the media, the compound's solubility limit in the now primarily aqueous solution is exceeded, causing it to "crash out" or precipitate.

  • High Final Concentration: Attempting to achieve a high final concentration of this compound in the media can easily surpass its solubility threshold.

  • Temperature Fluctuations: Temperature shifts can cause components to fall out of solution.[6][7] Adding a cold stock solution to the media or vice-versa without proper equilibration can promote precipitation.

  • Media Composition: High concentrations of salts or other components in the media can sometimes interact with the compound, reducing its solubility.[7][8]

Q3: How can I prevent this compound from precipitating in my media?

The key is to maintain the compound in a soluble state during and after dilution.

  • Optimize Your Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. This allows you to add a very small volume to your media, which minimizes the final DMSO concentration.

  • Control the Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% and often as low as 0.1%, to avoid solvent-induced cytotoxicity and precipitation issues.[9]

  • Proper Dilution Technique: Do not add the media to your DMSO stock. Instead, add the small volume of your concentrated this compound stock directly into the final volume of pre-warmed (37°C) cell culture media while gently vortexing or swirling.[9][10] This rapid dispersal helps prevent localized high concentrations of the compound that can initiate precipitation.

  • Utilize Serum Proteins: If your experiment allows, add the this compound stock to media that already contains serum (e.g., FBS). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[9]

  • Prepare Fresh Solutions: Whenever possible, prepare the final working solution of this compound in media on the same day it will be used.[3]

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder (MW: 316.31 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, weigh 3.16 mg.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, sterile-filtered 100% DMSO. Ensure the powder is completely dissolved by vortexing.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or -80°C for longer-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.[6][7]

Protocol 2: Preparation of a Final Working Solution in Cell Culture Media
  • Equilibrate: Thaw a single aliquot of your this compound DMSO stock and allow it to reach room temperature.[3] Warm your cell culture medium to 37°C in a water bath.

  • Calculate Volume: Determine the volume of stock solution needed. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution. This results in a final DMSO concentration of 0.1%.

  • Dilution: Pipette the final volume of pre-warmed media (e.g., 10 mL) into a sterile tube. While gently vortexing or swirling the media, add the calculated volume (e.g., 10 µL) of the this compound stock solution drop-by-drop into the media.

  • Final Mix and Use: Cap the tube and invert it several times to ensure homogeneity. Visually inspect for any signs of precipitation. Use the final solution immediately for your experiments.

Visualizations

Workflow for Preparing this compound Working Solution

A Weigh this compound Powder B Dissolve in 100% DMSO to create Stock Solution A->B C Aliquot and Store Stock at -20°C / -80°C B->C E Add Stock Solution Dropwise to Media with Agitation C->E D Warm Culture Media to 37°C D->E F Visually Inspect and Use Immediately E->F

Caption: Standard workflow for solubilizing this compound for cell culture experiments.

Troubleshooting Precipitation Issues

Start Precipitate Observed in Media? CheckDMSO Was Final DMSO Concentration >0.5%? Start->CheckDMSO Yes Success No Precipitate: Proceed with Experiment Start->Success No ReduceDMSO Action: Remake solution with higher stock concentration to lower final DMSO %. CheckDMSO->ReduceDMSO Yes CheckTemp Was media pre-warmed to 37°C? CheckDMSO->CheckTemp No Failure Issue Persists: Consider solubility enhancers or alternative solvents. ReduceDMSO->Failure WarmMedia Action: Always pre-warm media before adding compound. CheckTemp->WarmMedia No CheckMethod Was stock added slowly to swirling media? CheckTemp->CheckMethod Yes WarmMedia->Failure ImproveMethod Action: Add stock dropwise to vortexing media for rapid dispersal. CheckMethod->ImproveMethod No ConsiderSerum Action: Try adding compound to serum-containing media. CheckMethod->ConsiderSerum Yes ImproveMethod->Failure ConsiderSerum->Failure

Caption: A decision tree for troubleshooting this compound precipitation.

Potential Signaling Pathway Inhibition

This compound, as a flavonoid with cytotoxic properties, may interact with multiple intracellular signaling pathways. One such critical pathway involved in inflammation and cell survival is the NF-κB (Nuclear Factor kappa B) pathway.

cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_active p50/p65 (Active NF-κB) IkB->NFkB_active releases NFkB_inactive->IkB bound to NFkB_active_nuc p50/p65 NFkB_active->NFkB_active_nuc translocates Eucomol This compound Eucomol->IKK Inhibits (?) DNA NF-κB Target Genes Response Inflammatory Response, Cell Survival, Proliferation DNA->Response NFkB_active_nuc->DNA binds & activates

Caption: A potential mechanism showing this compound inhibiting the NF-κB pathway.

References

Technical Support Center: Isolation of (R)-Eucomol from Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the isolation of (R)-Eucomol from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for isolating this compound?

This compound is a homoisoflavonoid naturally occurring in plants of the genus Eucomis, within the family Hyacinthaceae. The bulbs of species such as Eucomis autumnalis, Eucomis bicolor, and Eucomis montana are reported to be rich sources of this compound and its derivatives.[1][2]

Q2: What are the main challenges in the isolation of this compound?

The primary challenges include:

  • Low Yield: this compound is often present in low concentrations in the plant material, making its extraction and purification challenging.

  • Presence of Structurally Similar Compounds: Plant extracts contain a complex mixture of other homoisoflavonoids and secondary metabolites with similar polarities, complicating the separation process.

  • Chirality: this compound possesses a chiral center at the C-3 position. The separation of enantiomers can be difficult and often requires specialized chiral chromatography techniques.[3][4][5][6]

  • Compound Stability: Like many phenolic compounds, this compound can be susceptible to degradation under harsh extraction or purification conditions (e.g., high temperatures, extreme pH).

Q3: What analytical techniques are recommended for the characterization of this compound?

The following techniques are essential for the structural elucidation and purity assessment of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the chemical structure.[7][8][9][10]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and can be adapted for chiral separations to determine enantiomeric excess.[1][8][14]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of fractionation during column chromatography.[1]

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Inefficient extraction solventExperiment with a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) or solvent mixtures to optimize the extraction of homoisoflavonoids.
Insufficient extraction time or temperatureIncrease the extraction time or employ methods like sonication or Soxhlet extraction to enhance efficiency. Be cautious with temperature to avoid degradation of thermolabile compounds.
Improper plant material preparationEnsure the plant material (bulbs) is properly dried and finely ground to maximize the surface area for solvent penetration.
Problem 2: Poor Separation during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate stationary phaseSilica gel is commonly used. If separation is poor, consider using other stationary phases like alumina or Sephadex LH-20, which separates based on molecular size and polarity.[15]
Incorrect mobile phase polarityOptimize the solvent system through systematic TLC analysis. A gradual increase in polarity (gradient elution) often yields better separation than isocratic elution.
Column overloadingOverloading the column with crude extract leads to broad, overlapping bands. Reduce the amount of sample loaded relative to the amount of stationary phase.
Sample insolubility in the mobile phaseIf the sample has poor solubility in the chosen mobile phase, it can precipitate on the column. Consider "dry loading" the sample by adsorbing it onto a small amount of silica gel before loading it onto the column.[16]
Compound degradation on silicaSome compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated (neutral) silica gel or an alternative stationary phase like Florisil or alumina.[17]
Problem 3: Co-elution of this compound with other Homoisoflavonoids
Possible Cause Troubleshooting Step
Similar polarity of compoundsEmploy preparative HPLC with a high-resolution column (e.g., C18) for finer separation.[7][8][14][18] Experiment with different mobile phase compositions and gradients.
Isomeric compoundsFor separation of enantiomers or diastereomers, chiral HPLC is necessary. This requires a chiral stationary phase.[3][4][5]
Problem 4: Difficulty in Characterizing the Final Product
Possible Cause Troubleshooting Step
Impure sampleIf NMR or MS data are ambiguous, the sample is likely still impure. Further purification by preparative HPLC or recrystallization may be necessary.
Incorrect solvent for NMR analysisEnsure the compound is fully dissolved in the deuterated solvent (e.g., CDCl3, DMSO-d6, Methanol-d4) and that the solvent peak does not obscure key signals.
Insufficient sample concentration for NMRA low concentration will result in a poor signal-to-noise ratio. Ensure an adequate amount of the purified compound is used for analysis.

Experimental Protocols

General Workflow for the Isolation of this compound

Caption: General experimental workflow for the isolation of this compound.

Detailed Methodologies

1. Extraction:

  • Plant Material: Air-dried and finely powdered bulbs of Eucomis species.

  • Solvent: Dichloromethane (CH₂Cl₂) or methanol (MeOH) are commonly used. Maceration or Soxhlet extraction can be employed.

  • Procedure:

    • Macerate the powdered plant material in the chosen solvent at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Column Chromatography:

  • Stationary Phase: Silica gel (60-120 or 100-200 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used. The polarity is gradually increased by increasing the proportion of ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. Alternatively, use the dry loading method.[16]

    • Elute the column with a step-wise gradient of n-hexane:ethyl acetate (e.g., starting from 9:1, moving to 8:2, 7:3, etc.).

    • Collect fractions and monitor their composition by TLC, visualizing the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions containing the compound of interest based on the TLC profiles.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Procedure:

    • Dissolve the semi-purified fraction from column chromatography in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Elute with a suitable gradient to resolve the target compound from remaining impurities.

    • Collect the peak corresponding to this compound.

    • Concentrate the collected fraction to obtain the pure compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₁₆O₆[19]
Molecular Weight316.30 g/mol [19]
Exact Mass316.09468823 Da[19]
Monoisotopic Mass316.09468823 Da[19]
Table 2: Template for ¹H NMR Data of this compound (in CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2a
H-2b
H-3
H-5
H-6
H-8
H-2'/6'
H-3'/5'
OCH₃
OH
Table 3: Template for ¹³C NMR Data of this compound (in CDCl₃)
CarbonChemical Shift (δ, ppm)
C-2
C-3
C-4
C-4a
C-5
C-6
C-7
C-8
C-8a
C-1'
C-2'/6'
C-3'/5'
C-4'
OCH₃

Visualization of Logical Relationships

troubleshooting_logic start Isolation of this compound low_yield Low Yield? start->low_yield poor_separation Poor Separation? low_yield->poor_separation No optimize_extraction Optimize Extraction (Solvent, Time, Temp) low_yield->optimize_extraction Yes impure_product Impure Product? poor_separation->impure_product No optimize_chromatography Optimize Column Chromatography (Stationary/Mobile Phase) poor_separation->optimize_chromatography Yes prep_hplc Use Preparative HPLC impure_product->prep_hplc Yes characterize Characterize Product impure_product->characterize No success Successful Isolation optimize_extraction->poor_separation optimize_chromatography->impure_product chiral_hplc Consider Chiral HPLC prep_hplc->chiral_hplc Isomers Present? chiral_hplc->characterize characterize->success

References

Technical Support Center: Synthesis of (R)-Eucomol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and enantioselectivity of (R)-Eucomol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on methods involving asymmetric oxidation.

Issue Question Possible Causes & Solutions
Low Yield of this compound I am getting a low overall yield of the final this compound product. What are the potential reasons and how can I improve it?Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. If the reaction is sluggish, consider increasing the reaction time or temperature. Side reactions: The formation of side products can significantly reduce the yield of the desired product. Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. Common side reactions can include over-oxidation or rearrangement of intermediates. To minimize side reactions, it may be necessary to optimize reaction conditions such as temperature, reaction time, and the stoichiometry of reagents. Purification losses: Significant loss of product can occur during purification steps like column chromatography. Ensure the chosen solvent system for chromatography provides good separation between the desired product and impurities. Consider alternative purification methods like recrystallization if applicable.
Low Enantiomeric Excess (e.e.) The enantiomeric excess of my this compound is low. How can I improve the stereoselectivity of the reaction?Chiral catalyst/reagent quality: The purity and activity of the chiral catalyst or reagent are critical for achieving high enantioselectivity. Ensure the catalyst is of high quality and handled under appropriate inert conditions if necessary. For instance, in a Sharpless Asymmetric Dihydroxylation, the quality of the chiral ligand is paramount.[1][2] Reaction conditions: Temperature, solvent, and the presence of additives can significantly influence the enantioselectivity. A lower reaction temperature often leads to higher enantiomeric excess. Screen different solvents to find the optimal one for your specific reaction. Additives, such as methanesulfonamide (MsNH₂) in Sharpless AD, are known to enhance enantioselectivity.[1] Substrate structure: The structure of the substrate itself can impact the stereochemical outcome. In the synthesis of a 5,7-O-dimethyleucomol derivative via asymmetric oxidation of an enol phosphate, a low enantiomeric excess of 18% was reported, suggesting that further optimization of the chiral oxidation conditions is necessary.[3]
Difficulty in Product Purification I am having trouble separating this compound from reaction byproducts. What purification strategies can I employ?Chromatography optimization: If using column chromatography, experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) to achieve better separation. The choice of stationary phase (e.g., silica gel with different pore sizes) can also be critical. Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification and can sometimes also lead to enantiomeric enrichment. Derivatization: In some cases, converting the product to a diastereomeric derivative can facilitate separation. After separation, the derivative can be converted back to the desired enantiomer.[4]
Formation of an Unexpected Isomer I have isolated a product with the correct mass, but the stereochemistry is incorrect. What could have gone wrong?Incorrect chiral ligand: Double-check that you have used the correct enantiomer of the chiral ligand for the desired (R)-configuration of the product. For example, in a Sharpless Asymmetric Dihydroxylation, AD-mix-β typically yields the (R,R)-diol, while AD-mix-α gives the (S,S)-diol.[2] Racemization: The product might be prone to racemization under the reaction or workup conditions. This can be influenced by factors like pH and temperature. Consider milder workup procedures and purification conditions.

Frequently Asked Questions (FAQs)

Q1: What is the naturally occurring stereoisomer of Eucomol?

A1: The naturally occurring isomer is (-)-(S)-Eucomol, which was first isolated from the bulbs of Eucomis bicolor BAK (Liliaceae).[3]

Q2: What are the key synthetic strategies for obtaining enantiomerically enriched homoisoflavanones like this compound?

A2: Several asymmetric synthesis strategies have been developed for homoisoflavanones. These include:

  • Asymmetric Transfer Hydrogenation: This method, often utilizing Noyori's ruthenium catalysts, can be employed for the enantioselective synthesis of the 3-benzyl-chroman-4-ol core, which is a key intermediate.[5][6]

  • Asymmetric Oxidation of Enol Derivatives: The asymmetric α-hydroxylation of an enolate or enol phosphate precursor can introduce the chiral center. For example, the oxidation of an enol phosphate using Sharpless' reagent has been explored for the synthesis of a eucomol derivative.[3]

  • Lipase-Catalyzed Reactions: Enzymatic methods, such as lipase-catalyzed desymmetrization, can be used to generate chiral building blocks for the synthesis.[7]

Q3: What are the common challenges in the synthesis of this compound?

A3: The primary challenge lies in controlling the stereochemistry at the C3 position to obtain a high enantiomeric excess of the (R)-isomer. Other challenges include achieving a good overall yield due to potential side reactions and purification difficulties.[3]

Q4: Are there any specific experimental conditions that have been reported for the synthesis of a eucomol derivative?

A4: For the asymmetric synthesis of 5,7-O-dimethyleucomol, an approach involving the asymmetric oxidation of the corresponding enol phosphate using Sharpless' procedure for catalytic asymmetric dihydroxylation has been described. This method yielded the desired product, albeit with a low enantiomeric excess of 18%.[3] This suggests that while the approach is feasible, significant optimization of the reaction conditions is required to enhance the enantioselectivity.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation

Materials:

  • Enol phosphate precursor of the desired homoisoflavanone

  • AD-mix-β (for the (R,R)-diol, which would lead to the (R)-hydroxyl configuration in the final product)

  • tert-Butanol

  • Water

  • Methanesulfonamide (MsNH₂)

  • Sodium sulfite

Procedure:

  • A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.

  • The AD-mix-β and methanesulfonamide are added to the cooled solvent mixture and stirred until both phases are clear.

  • The enol phosphate substrate is added to the reaction mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for one hour.

  • The layers are separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Note: This is a general protocol and the specific amounts of reagents, reaction time, and temperature will need to be optimized for the specific substrate.[1][2]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product 5,7-Dimethoxychroman-4-one 5,7-Dimethoxychroman-4-one Enol_Phosphate Enol Phosphate Intermediate 5,7-Dimethoxychroman-4-one->Enol_Phosphate Phosphorylation Asymmetric_Oxidation Asymmetric Oxidation (e.g., Sharpless AD) Enol_Phosphate->Asymmetric_Oxidation R_Eucomol_Derivative (R)-5,7-O-Dimethyleucomol Asymmetric_Oxidation->R_Eucomol_Derivative

Caption: Synthetic pathway for a derivative of this compound.

Troubleshooting_Yield Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No OptimizeTimeTemp Increase reaction time/temp Monitor with TLC/HPLC IncompleteReaction->OptimizeTimeTemp Yes PurificationLoss High Purification Loss? SideReactions->PurificationLoss No OptimizeConditions Optimize reaction conditions (temp, stoichiometry) SideReactions->OptimizeConditions Yes OptimizePurification Optimize chromatography Consider recrystallization PurificationLoss->OptimizePurification Yes Success Yield Improved PurificationLoss->Success No, further investigation needed OptimizeTimeTemp->Success OptimizeConditions->Success OptimizePurification->Success

Caption: Troubleshooting workflow for low yield.

References

minimizing off-target effects of (R)-Eucomol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of (R)-Eucomol in experiments, with a focus on minimizing off-target effects.

General Information

This compound is a flavonoid derivative known for its cytotoxic activity against certain cancer cell lines, including KB and P-388 cells.[1] It also exhibits marginal antibacterial properties. While its potential as a cytotoxic agent is established, detailed information regarding its specific mechanism of action and potential off-target effects is limited in publicly available literature. This guide provides protocols and strategies to help researchers characterize the activity of this compound and proactively address potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known cellular targets of this compound?

A1: Currently, the specific cellular targets of this compound that mediate its cytotoxic effects have not been fully elucidated in peer-reviewed literature. It is known to induce cytotoxicity in KB and P-388 cell lines.[1]

Q2: What are the known off-target effects of this compound?

A2: There is no specific information available on the off-target effects of this compound. As with many bioactive small molecules, it is crucial for researchers to empirically determine the off-target profile in their experimental system.

Q3: How can I begin to investigate the mechanism of action of this compound?

A3: A logical starting point is to investigate the induction of apoptosis, a common mechanism for cytotoxic compounds. Based on studies of structurally related compounds like eugenol, which induces apoptosis through the mitochondrial pathway, you could assess markers such as caspase activation (caspase-3, -8, -9), PARP cleavage, and changes in the expression of Bcl-2 family proteins.

Q4: What are some general strategies to minimize off-target effects in my experiments with this compound?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the EC50 or IC50 in your cell line of interest and use concentrations around this value.

  • Perform dose-response studies: This will help distinguish between on-target and potential off-target effects that may only appear at higher concentrations.

  • Include appropriate controls: Use vehicle controls, positive controls (compounds with known mechanisms), and negative controls.

  • Employ orthogonal approaches: Validate your findings using multiple, independent assays. For example, if you observe apoptosis, confirm it with different methods like Annexin V staining and caspase activity assays.

  • Consider cell line selection: The effects of this compound may be cell-type specific. Characterize its activity in a panel of cell lines.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Suggestion
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Compound Solubility Ensure this compound is fully dissolved in the vehicle solvent before diluting into culture medium. Visually inspect for precipitation.
Plate Edge Effects Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill outer wells with sterile PBS.
Inconsistent Incubation Times Standardize the incubation time with this compound across all experiments.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Problem 2: Inconsistent results in apoptosis assays.
Possible Cause Troubleshooting Suggestion
Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers.
Assay Sensitivity Different apoptosis assays have varying sensitivities. Use a combination of assays (e.g., Annexin V for early apoptosis, TUNEL for DNA fragmentation) to confirm results.
Sub-optimal Antibody Concentration If using Western blotting, titrate primary antibody concentrations to ensure optimal signal-to-noise ratio.
Cell Lysis and Protein Degradation Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the respective wells and include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Investigation of Apoptosis Induction via Caspase-Glo® 3/7 Assay

This protocol provides a sensitive method for detecting the activation of caspases 3 and 7, key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at various concentrations and time points. Include positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Increased luminescence indicates higher caspase 3/7 activity and apoptosis induction.

Visualizations

Workflow for Investigating the Cytotoxic Mechanism of this compound

G Workflow for Investigating this compound's Cytotoxic Mechanism cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis cluster_3 Off-Target Identification Dose-Response Determine IC50 (e.g., MTT Assay) Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V / PI Staining) Dose-Response->Apoptosis_Assay If cytotoxic Time-Course Time-Course Viability (24, 48, 72h) Time-Course->Apoptosis_Assay Caspase_Activity Caspase Activation (Caspase-Glo Assays) Apoptosis_Assay->Caspase_Activity If apoptotic Western_Blot Western Blot Analysis (e.g., Bcl-2 family, PARP) Caspase_Activity->Western_Blot Kinase_Profiling Kinase Inhibitor Profiling (Broad Kinase Panel) Western_Blot->Kinase_Profiling Investigate upstream signaling Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Kinase_Profiling->Target_Deconvolution Identify direct binders

Caption: A suggested experimental workflow to characterize the cytotoxic mechanism of this compound.

Potential Apoptotic Signaling Pathway for Investigation

G Hypothesized Apoptotic Pathway for this compound R_Eucomol This compound Bax Bax R_Eucomol->Bax promotes? Bcl2 Bcl-2 R_Eucomol->Bcl2 inhibits? Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized mitochondrial apoptosis pathway that could be investigated for this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of homoisoflavonoids.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: My homoisoflavonoid compound shows very low solubility in aqueous media, leading to poor dissolution in my in vitro assays. What can I do?

Answer: Poor aqueous solubility is a primary factor limiting the bioavailability of many flavonoids, including homoisoflavonoids.[1][2] Here are several strategies to enhance solubility and dissolution rate:

  • Pharmaceutical Formulation Technologies:

    • Nanosuspensions and Nanoemulsions: Reducing particle size to the nanometer range increases the surface area for dissolution.[3] These nanotechnology-based carriers have been successful in improving the solubility and bioavailability of flavonoids.[2][3]

    • Carrier Complexes: Utilizing carrier molecules like cyclodextrins can encapsulate the hydrophobic homoisoflavonoid, enhancing its solubility in water.[1][2]

    • Co-crystals: Cocrystallization with a suitable coformer can modify the physicochemical properties of the homoisoflavonoid, leading to improved solubility and dissolution.[4] This is a powerful technique to modulate the properties of polyphenols without altering their chemical structure.[4]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous media, like in the gastrointestinal tract.[2]

  • Use of Solubilizing Agents:

    • Surfactants: Nonionic surfactants such as polysorbates can be used. A method involves mixing the homoisoflavonoid with a heat-stable surfactant and heating the mixture to enhance dissolution.[5][6]

    • Co-solvents: The addition of small-chain alcohols like ethanol or isopropyl alcohol can also improve solubility.[5][6]

Question: My homoisoflavonoid has adequate solubility, but it still shows poor permeability across Caco-2 cell monolayers. What is the likely cause and how can I address it?

Answer: Poor permeability across the intestinal epithelium is another significant barrier to oral bioavailability.[1][2] This can be due to the physicochemical properties of the compound or active efflux by transporters.

  • Potential Cause: Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.

  • Troubleshooting Strategies:

    • Use of Absorption Enhancers: Co-administration with absorption enhancers can improve permeability.[1][2]

    • Structural Transformation (Prodrugs): Modifying the chemical structure of the homoisoflavonoid to create a more permeable prodrug can be an effective strategy.[1][2] The prodrug is then converted to the active compound in vivo.

    • Nanotechnology-Based Delivery Systems: Encapsulating the homoisoflavonoid in nanoparticles can protect it from efflux transporters and facilitate its transport across the intestinal barrier.[2]

Question: My in vivo studies in rodents show very low plasma concentrations of the parent homoisoflavonoid, even after intravenous administration. What could be the reason?

Answer: Low plasma concentrations despite IV administration suggest rapid metabolism and clearance. Flavonoids are known to undergo extensive metabolism.[7][8]

  • Potential Cause: Extensive First-Pass Metabolism: After absorption, the compound passes through the liver, where it can be extensively metabolized by phase I and phase II enzymes.[9] This is a major reason for the low bioavailability of many phenolic compounds.[8] Conjugation with glucuronic acid or sulfate is a common metabolic pathway for flavonoids.[7]

  • Troubleshooting Strategies:

    • Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can increase the bioavailability of the parent compound.[8]

    • Novel Drug Delivery Systems:

      • Liposomes: Encapsulating the homoisoflavonoid in liposomes can alter its biodistribution and protect it from rapid metabolism.

      • Nanoparticles: Similar to liposomes, nanoparticles can shield the compound from metabolic enzymes and potentially target it to specific tissues.

    • Structural Modification: Altering the structure of the homoisoflavonoid at sites susceptible to metabolism can improve its metabolic stability.[10]

Frequently Asked Questions (FAQs)

What are the primary factors limiting the oral bioavailability of homoisoflavonoids?

The main factors are:

  • Poor Aqueous Solubility: Many homoisoflavonoids are hydrophobic, limiting their dissolution in the gastrointestinal fluids.[1][2]

  • Low Intestinal Permeability: The chemical structure may not be favorable for passive diffusion across the intestinal epithelium, or the compound may be subject to efflux by transporters.[1][2]

  • Extensive First-Pass Metabolism: Significant metabolism in the small intestine and liver before reaching systemic circulation drastically reduces the amount of active compound.[7][9]

  • Chemical Instability: The harsh environment of the GI tract can lead to the degradation of the compound.[8]

What are the most promising strategies to enhance the bioavailability of homoisoflavonoids?

Several promising strategies exist:

  • Pharmaceutical Technologies: This includes the use of carrier complexes, nanotechnology (nanosuspensions, nanoemulsions), and co-crystals to improve solubility and dissolution.[1][2][4]

  • Structural Transformation: Creating prodrugs or glycosylated forms of the homoisoflavonoid can improve its absorption characteristics.[1][2]

  • Co-administration with Absorption Enhancers: Certain compounds can be co-administered to improve intestinal permeability.[1][2]

  • Controlled Drug Delivery Systems: Formulations like liposomes, nanoparticles, and hydrogels can protect the homoisoflavonoid from degradation and metabolism, and control its release.[11][12]

How can I assess the bioavailability of my homoisoflavonoid compound?

Bioavailability assessment typically involves a combination of in vitro and in vivo methods:[13]

  • In Vitro Methods:

    • Solubility and Dissolution Studies: To determine the dissolution rate in simulated gastrointestinal fluids.[14]

    • Cell Culture Models (e.g., Caco-2 cells): To assess intestinal permeability and investigate transport mechanisms.[13] These models are useful for screening the effects of food composition and processing on bioavailability.[13]

  • In Vivo Methods:

    • Animal Models (e.g., rodents): To conduct pharmacokinetic studies by measuring the concentration of the compound and its metabolites in plasma over time after administration.[13][15] This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile.

    • Human Studies: These are the gold standard for determining bioavailability in humans, providing the most accurate results.[13]

What analytical techniques are suitable for quantifying homoisoflavonoids in biological samples?

Due to the complexity of biological matrices, sensitive and selective analytical methods are required.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Vis detection, HPLC is a standard method for separating and quantifying flavonoids.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique for identifying and quantifying homoisoflavonoids and their metabolites in biological fluids like plasma and urine.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used for the analysis of certain volatile derivatives of homoisoflavonoids.[17]

Data Presentation

Table 1: Comparison of Strategies to Enhance Homoisoflavonoid Bioavailability

StrategyMechanism of ActionAdvantagesDisadvantages
Nanosuspension/Nanoemulsion Increases surface area for dissolution, enhances permeability.[3]Broadly applicable, significant improvement in bioavailability.[2]Potential for instability, requires specialized equipment.
Liposomes Encapsulation protects from degradation and metabolism, can enhance cellular uptake.Biocompatible, can carry both hydrophilic and hydrophobic compounds.Can have low drug loading capacity, potential for leakage.
Co-crystals Modifies physicochemical properties (solubility, dissolution rate).[4]Improves stability and bioavailability while retaining the chemical properties of the homoisoflavonoid.[4]Coformer selection can be challenging, requires screening.
Prodrugs Masks polar functional groups to increase lipophilicity and permeability.[1][2]Can be designed to target specific enzymes for release.Requires chemical synthesis, potential for incomplete conversion to the active drug.
Use of Absorption Enhancers Transiently opens tight junctions between intestinal cells or inhibits efflux pumps.[1][2]Simple to co-administer.Potential for toxicity or unwanted side effects on the intestinal barrier.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

  • Prepare Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle apparatus). Set the temperature to 37 ± 0.5 °C and the paddle speed to 50 or 75 RPM.

  • Sample Introduction: Add a precisely weighed amount of the homoisoflavonoid formulation to the dissolution vessel containing 900 mL of the dissolution medium.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh medium.

  • Sample Analysis: Filter the samples and analyze the concentration of the dissolved homoisoflavonoid using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and polarized monolayer (typically 21 days).

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the homoisoflavonoid solution (in transport buffer) to the apical (AP) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37 °C.

    • At specified time intervals, collect samples from the BL side and replace with fresh buffer. Also, take a sample from the AP side at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the homoisoflavonoid in the collected samples using LC-MS.

  • Calculate Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize the animals for at least one week.

  • Dosing:

    • Oral (PO) Administration: Formulate the homoisoflavonoid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose via oral gavage.

    • Intravenous (IV) Administration: Dissolve the homoisoflavonoid in a sterile, biocompatible solvent. Administer via tail vein injection.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.

  • Sample Analysis: Extract the homoisoflavonoid and its potential metabolites from the plasma samples. Quantify their concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life). Oral bioavailability (F%) can be calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Ingestion Oral Ingestion of Homoisoflavonoid Dissolution Dissolution in GI Fluids Ingestion->Dissolution Absorption Absorption Across Intestinal Epithelium Dissolution->Absorption Metabolism Intestinal & Hepatic First-Pass Metabolism Absorption->Metabolism Circulation Systemic Circulation (Bioavailable Fraction) Metabolism->Circulation Solubility Barrier 1: Poor Solubility Solubility->Dissolution Permeability Barrier 2: Low Permeability (Efflux Pumps) Permeability->Absorption FirstPass Barrier 3: High Metabolism FirstPass->Metabolism

Caption: Factors Affecting Homoisoflavonoid Bioavailability.

start Start: Homoisoflavonoid Compound in_vitro_sol In Vitro Solubility/Dissolution Assays start->in_vitro_sol in_vitro_perm In Vitro Permeability Assays (e.g., Caco-2) in_vitro_sol->in_vitro_perm in_vivo_pk In Vivo Pharmacokinetic Studies (Rodent Model) in_vitro_perm->in_vivo_pk bioavailability Calculate Oral Bioavailability in_vivo_pk->bioavailability

Caption: Experimental Workflow for Bioavailability Assessment.

start Poor Bioavailability Observed? check_sol Is Dissolution Rate Low? start->check_sol check_perm Is Caco-2 Permeability Low? check_sol->check_perm No sol_strat Action: Use Formulation Strategies (Nanosuspension, Co-crystals) check_sol->sol_strat Yes check_met Is In Vivo Clearance High? check_perm->check_met No perm_strat Action: Use Permeation Enhancers or Prodrug Approach check_perm->perm_strat Yes met_strat Action: Use Metabolic Inhibitors or Encapsulation (Liposomes) check_met->met_strat Yes end Re-evaluate Bioavailability sol_strat->end perm_strat->end met_strat->end

Caption: Troubleshooting Logic for Poor Bioavailability.

References

Technical Support Center: (R)-Eucomol NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of (R)-Eucomol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to ensure successful NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-choice deuterated solvent for this compound NMR analysis?

A1: For a preliminary analysis of this compound, Chloroform-d (CDCl₃) is often the recommended starting solvent. This compound is known to be soluble in chloroform, and CDCl₃ is a versatile solvent for many organic compounds. It provides good resolution for many parts of the molecule. However, for observing exchangeable protons like hydroxyl (-OH) groups, other solvents may be more suitable.

Q2: The hydroxyl (-OH) proton signals of this compound are broad or not visible in Chloroform-d. What should I do?

A2: This is a common issue in less polar, aprotic solvents like CDCl₃ due to intermediate rates of chemical exchange. To resolve this, switching to a more polar, aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is highly recommended. DMSO-d₆ forms strong hydrogen bonds with the hydroxyl groups, slowing down the exchange rate and typically resulting in sharper -OH signals.

Q3: Can I use a protic deuterated solvent like Methanol-d₄ (CD₃OD)?

A3: Yes, Methanol-d₄ can be used and is a common solvent for flavonoids. However, be aware that the deuterium in the hydroxyl group of the solvent can exchange with the protons of the hydroxyl groups in this compound. This will lead to the disappearance of the analyte's -OH signals in the ¹H NMR spectrum, which can be a useful diagnostic experiment to confirm the presence of these groups.

Q4: My this compound sample is not dissolving well in the chosen solvent. What are my options?

A4: If solubility is an issue, consider the following steps:

  • Gently warm the sample: A slight increase in temperature can improve solubility.

  • Try a different solvent: If you started with a less polar solvent like CDCl₃, move to a more polar one such as Acetone-d₆ or DMSO-d₆, where this compound is also known to be soluble.

  • Use a solvent mixture: A mixture of solvents, for example, a few drops of DMSO-d₆ in CDCl₃, can sometimes improve solubility while maintaining good spectral resolution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Broad peaks in the spectrum 1. Sample concentration is too high. 2. Presence of paramagnetic impurities. 3. Poor shimming of the NMR spectrometer.1. Dilute the sample. 2. Ensure the sample is pure. If necessary, re-purify. 3. Re-shim the spectrometer before acquiring the spectrum.
Unexpected peaks in the spectrum 1. Residual solvent from purification (e.g., Ethyl Acetate, Hexane). 2. Water contamination in the deuterated solvent. 3. Impurities in the this compound sample.1. Dry the sample under high vacuum before dissolving. 2. Use a fresh ampule of high-purity deuterated solvent. Store solvents in a desiccator. 3. Check the purity of your sample by another method (e.g., LC-MS).
Overlapping signals in the aromatic region The chemical environment of the protons is very similar in the chosen solvent.Changing to a solvent with different magnetic anisotropy, such as Benzene-d₆ , can often induce different chemical shifts and resolve overlapping signals.
Inaccurate signal integration 1. Poor phasing of the spectrum. 2. Broad lines. 3. Incomplete relaxation of nuclei.1. Carefully re-phase the spectrum. 2. Address the cause of line broadening (see above). 3. Increase the relaxation delay (d1) in the acquisition parameters.

Data Presentation: Deuterated Solvent Properties for this compound Analysis

The following table summarizes the properties of recommended deuterated solvents for the NMR analysis of this compound.

Solvent Residual ¹H Signal (ppm) Multiplicity Boiling Point (°C) Relative Cost Remarks
Chloroform-d (CDCl₃)7.26Singlet61.2LowGood first choice for general structure elucidation. May broaden hydroxyl signals.
Dimethyl Sulfoxide-d₆ (DMSO-d₆)2.50Pentet189ModerateExcellent for observing sharp hydroxyl proton signals due to strong hydrogen bonding. High boiling point can make sample recovery difficult.
Acetone-d₆2.05Pentet56.5ModerateGood alternative to CDCl₃ with slightly higher polarity. Can be a good all-purpose solvent.
Methanol-d₄ (CD₃OD)3.31Pentet64.7ModerateProtic solvent that will exchange with -OH protons, causing their signals to disappear. Useful for identifying hydroxyl groups.
Benzene-d₆7.16Singlet80.1ModerateCan induce significant changes in chemical shifts ("aromatic solvent-induced shifts"), which may help to resolve overlapping signals.

Data compiled from various sources. Relative cost is a qualitative assessment.

Experimental Protocol: Preparation of this compound for NMR Analysis

This protocol outlines the steps for preparing a high-quality NMR sample of this compound.

Materials:

  • This compound sample (2-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Drying the Sample: Ensure your this compound sample is free of residual solvents from previous purification steps by drying it under high vacuum for at least one hour.

  • Weighing the Sample: Accurately weigh the desired amount of the dried this compound into a clean, dry small vial.

  • Adding the Solvent: Using a clean, dry pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolving the Sample: Gently swirl the vial or use a vortex mixer at a low setting to completely dissolve the sample. If necessary, the sample can be gently warmed to aid dissolution. Ensure the final solution is clear and homogeneous.

  • Filtering the Sample: Place a small plug of glass wool into a Pasteur pipette. Transfer the this compound solution through the filter pipette directly into the NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Final Check: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

Visualizations

Below is a workflow to guide the selection of an appropriate NMR solvent for this compound analysis.

SolventSelectionWorkflow Workflow for this compound NMR Solvent Selection start Start: this compound Sample solubility_check Is the primary goal to observe the full structure or focus on hydroxyl protons? start->solubility_check full_structure Observe Full Structure solubility_check->full_structure Full Structure hydroxyl_protons Focus on Hydroxyl Protons solubility_check->hydroxyl_protons Hydroxyls try_cdcl3 Use Chloroform-d (CDCl3) full_structure->try_cdcl3 try_dmso Use DMSO-d6 hydroxyl_protons->try_dmso dissolved_cdcl3 Does it dissolve? try_cdcl3->dissolved_cdcl3 dissolved_dmso Does it dissolve? try_dmso->dissolved_dmso run_nmr_cdcl3 Acquire NMR Spectrum dissolved_cdcl3->run_nmr_cdcl3 Yes try_acetone Try Acetone-d6 dissolved_cdcl3->try_acetone No run_nmr_dmso Acquire NMR Spectrum dissolved_dmso->run_nmr_dmso Yes dissolved_dmso->try_acetone No spectrum_check Are signals well-resolved? run_nmr_cdcl3->spectrum_check run_nmr_dmso->spectrum_check try_acetone->dissolved_cdcl3 end Analysis Complete spectrum_check->end Yes try_benzene Try Benzene-d6 to resolve signals spectrum_check->try_benzene No, signals overlap run_nmr_benzene Acquire NMR Spectrum try_benzene->run_nmr_benzene run_nmr_benzene->end

Caption: Solvent selection workflow for this compound NMR.

Validation & Comparative

Unraveling the Cytotoxic Potential of Eucomol Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative guide on the cytotoxic activities of (R)-Eucomol and (S)-Eucomol remains elusive due to a scarcity of direct comparative studies and publicly available data for the (S)-enantiomer. However, existing research provides preliminary insights into the cytotoxic nature of this compound, warranting further investigation into the stereospecific effects of these homoisoflavonoids on cancer cells.

Currently, the scientific literature offers limited information regarding a direct comparison of the cytotoxic effects of this compound and its stereoisomer, (S)-Eucomol. While some data points to the cytotoxic activity of this compound against specific cancer cell lines, a comprehensive understanding of its potency relative to the (S)-enantiomer is yet to be established.

Quantitative Cytotoxicity Data

Information on the cytotoxic activity of this compound is sparse and lacks the quantitative detail required for a robust comparative analysis. One report indicates that this compound exhibits cytotoxic activity against KB (a human oral squamous carcinoma cell line) and P-388 (a murine leukemia cell line) cells. Unfortunately, specific IC50 values, which are crucial for quantifying and comparing cytotoxic potency, were not provided in the available documentation.

For "Eucomol" of unspecified stereochemistry, cytotoxic activity has been reported against KKU-M156 (human cholangiocarcinoma) and HepG2 (human liver cancer) cell lines, with IC50 values of 7.12 µg/mL and 25.76 µg/mL, respectively. It is important to note that without confirmation of the enantiomeric composition of the tested "Eucomol," these values cannot be definitively attributed to either the (R) or (S) form.

No publicly available data on the cytotoxic activity of (S)-Eucomol could be identified at the time of this review. This significant data gap prevents a direct comparison of the cytotoxic potential of the two enantiomers.

Table 1: Summary of Available Cytotoxicity Data for Eucomol

CompoundCell LineIC50 Value
This compoundKB, P-388Data not available
Eucomol (stereochemistry unspecified)KKU-M1567.12 µg/mL
Eucomol (stereochemistry unspecified)HepG225.76 µg/mL
(S)-Eucomol-Data not available

Experimental Protocols

While a specific, detailed experimental protocol for the cytotoxicity testing of this compound and (S)-Eucomol is not available in the reviewed literature, a general methodology for assessing the cytotoxicity of chemical compounds against cancer cell lines can be outlined. This generalized protocol is based on standard cell viability assays commonly employed in cancer research.

General Cytotoxicity Assay Protocol (e.g., MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., KB, P-388, KKU-M156, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow for cell attachment.

  • Compound Treatment: this compound and (S)-Eucomol would be dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. Control wells receive only the vehicle (solvent).

  • Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

There is currently no information available in the public domain regarding the specific signaling pathways affected by either this compound or (S)-Eucomol in relation to their cytotoxic activity. Elucidating these mechanisms would be a critical next step in understanding their potential as anticancer agents.

To visualize the general workflow for assessing and comparing the cytotoxicity of these enantiomers, the following logical relationship diagram is provided.

G Logical Workflow for Comparing Cytotoxicity of Eucomol Enantiomers cluster_synthesis Compound Preparation cluster_assay Cytotoxicity Assessment cluster_comparison Comparative Analysis R_Eucomol This compound Treatment Treatment with Enantiomers R_Eucomol->Treatment S_Eucomol (S)-Eucomol S_Eucomol->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis IC50 Determination Viability_Assay->Data_Analysis Comparison Comparison of IC50 Values Data_Analysis->Comparison

Caption: Logical workflow for comparing the cytotoxic activity of this compound and (S)-Eucomol.

A Comparative Guide to (R)-Eucomol and Other Homoisoflavonoids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer research is continually expanding, with a significant focus on natural compounds that exhibit potent anti-tumor activities. Among these, homoisoflavonoids, a subclass of flavonoids, have emerged as promising candidates for the development of novel cancer therapeutics. This guide provides a comparative analysis of (R)-Eucomol and other notable homoisoflavonoids, summarizing their cytotoxic effects, and delving into their mechanisms of action. While specific data on the (R)-enantiomer of Eucomol is limited in publicly available research, this document compiles and compares available data for Eucomol and related homoisoflavonoids against other well-studied compounds in this class.

Cytotoxicity of Homoisoflavonoids Against Various Cancer Cell Lines

The cytotoxic potential of homoisoflavonoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific compound and the cancer cell type. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Eucomol and Homoisoflavonoids from Eucomis Species

Compound/ExtractCancer Cell LineIC50 ValueReference
EucomolCholangiocarcinoma (KKU-M156)7.12 µg/mL[1]
EucomolHepatocellular carcinoma (HepG2)25.76 µg/mL[1]
Eucomis autumnalis (Methanol Extract)Human hepatocarcinoma (Huh-7)7.8 µg/mL[2]

Table 2: Cytotoxicity of Other Homoisoflavonoids

CompoundCancer Cell LineIC50 Value (µM)Reference
From Bellevalia flexuosa
7-O-methyl-8-demethoxy-3,9-dihydropunctatinMelanoma (MDA-MB-435)1.6[3]
7-O-methyl-8-demethoxy-3,9-dihydropunctatinOvarian Cancer (OVCAR3)9.5[3]
4',5,7-Trihydroxy-3-(4-hydroxybenzyl)-chroman-4-oneMelanoma (MDA-MB-435)2.0[3]
4',5,7-Trihydroxy-3-(4-hydroxybenzyl)-chroman-4-oneBreast Cancer (MDA-MB-231)3.6[3]
4',5,7-Trihydroxy-3-(4-hydroxybenzyl)-chroman-4-oneOvarian Cancer (OVCAR3)10.8[3]
From Bellevalia eigii
5,7-dihydroxy-3-(3′-hydroxy-4′-methoxybenzyl)-4-chromanoneColon Cancer (HT-29)1.0
7,4′-di-O-methyl-3′-hydroxy-3,9-dihydropunctatinColon Cancer (HT-29)1.1
From Caesalpinia sappan
BrazilinMultiple cell lines(See original research for specific values)

Mechanisms of Action: Targeting Key Signaling Pathways in Cancer

Homoisoflavonoids exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting critical signaling pathways that regulate cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A common mechanism of action for many anticancer compounds, including homoisoflavonoids, is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While specific studies on this compound are lacking, related compounds like Eugenol have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and activating caspases, which are key executioner proteins in the apoptotic cascade[4][5][6].

Cell Cycle Arrest

Homoisoflavonoids can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle transitions.

Inhibition of Signaling Pathways

Several key signaling pathways that are often dysregulated in cancer are targeted by homoisoflavonoids.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Many flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability[7][8][9][10]. The inhibition of Akt, a key protein in this pathway, can prevent the phosphorylation of downstream targets that promote cell survival and proliferation.

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers and contributes to tumor progression. Flavonoids have been reported to suppress NF-κB activation, thereby reducing the expression of anti-apoptotic genes and promoting cell death[11][12][13][14][15].

Experimental Protocols

To ensure the reproducibility and validity of the research findings cited, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the homoisoflavonoid compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of homoisoflavonoids for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

  • Protein Extraction: Treat cells with homoisoflavonoids, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams are provided in Graphviz DOT language.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Homoisoflavonoids Homoisoflavonoids (e.g., Eucomol) Homoisoflavonoids->PI3K inhibit Homoisoflavonoids->Akt inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by homoisoflavonoids.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) Nucleus->Transcription promotes Homoisoflavonoids Homoisoflavonoids (e.g., Eucomol) Homoisoflavonoids->IKK inhibit Homoisoflavonoids->NFkB inhibit translocation

Caption: NF-κB signaling pathway and points of inhibition by homoisoflavonoids.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment Homoisoflavonoid Treatment CellCulture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Signaling Pathways) Treatment->WB Xenograft Xenograft Model (e.g., in mice) InVivoTreatment Compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Analysis Histology & Biomarker Analysis TumorMeasurement->Analysis

Caption: General experimental workflow for evaluating anticancer properties of homoisoflavonoids.

Conclusion and Future Directions

The available evidence strongly suggests that homoisoflavonoids, including Eucomol and its related compounds, are a promising class of natural products for cancer drug development. Their ability to induce cytotoxicity in various cancer cell lines and modulate key signaling pathways like PI3K/Akt and NF-κB underscores their therapeutic potential.

However, a significant gap in the current research is the lack of specific data on the (R)-enantiomer of Eucomol. Future studies should focus on isolating or synthesizing pure this compound and conducting comprehensive in vitro and in vivo studies to determine its specific anticancer activity and mechanism of action. Direct comparative studies of this compound against other homoisoflavonoids under standardized conditions are crucial for a definitive assessment of its relative potency and therapeutic promise. Furthermore, in vivo studies using animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic properties of these compounds, which will be critical for their potential translation into clinical applications.

References

Validating the Antibacterial Spectrum of (R)-Eucomol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of (R)-Eucomol. Due to the limited publicly available data on this compound's specific antibacterial activity, this document leverages data from the closely related and well-studied compound, eugenol, to provide a comparative context. Current information describes the antibacterial activity of this compound as marginal[1].

Executive Summary

This compound is a flavonoid derivative with reported marginal antibacterial activity. To provide a framework for its evaluation, this guide presents a comparative overview of its potential antibacterial spectrum alongside eugenol, a structurally similar phenylpropanoid with a well-documented broad-spectrum antibacterial profile. This guide outlines the standard experimental protocols necessary to validate the antibacterial spectrum of this compound and presents the known antibacterial mechanisms of eugenol, which may serve as a hypothetical model for this compound's mechanism of action.

Data Presentation: Comparative Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Eugenol against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive128 - 512
Escherichia coliGram-negative128 - 512
Vibrio vulnificusGram-negative0.2
Shigella flexneriGram-negativeNot specified

Note: The MIC values for eugenol can vary depending on the specific bacterial strain and the testing methodology used.

Experimental Protocols

To validate the antibacterial spectrum of this compound, the following standard methodologies are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[2]

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC assay: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Observation: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

Protocol:

  • Agar Plate Inoculation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The presence of a zone of inhibition (a clear area around the disk where bacterial growth is inhibited) indicates antibacterial activity. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Mandatory Visualizations

Proposed Mechanism of Action of Phenolic Compounds

The antibacterial action of phenolic compounds like eugenol is primarily attributed to their ability to disrupt the bacterial cell membrane.[3][4] This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[4] The following diagram illustrates this proposed mechanism, which could be a starting point for investigating the mechanism of this compound.

G cluster_membrane Bacterial Cell Membrane cluster_compound This compound / Eugenol cluster_effects Cellular Effects Lipid\nBilayer Lipid Bilayer Membrane\nDisruption Membrane Disruption Lipid\nBilayer->Membrane\nDisruption Causes Compound Phenolic Compound Compound->Lipid\nBilayer Interaction Leakage Leakage of Intracellular Contents Membrane\nDisruption->Leakage Leads to Cell\nDeath Cell Death Leakage->Cell\nDeath Results in

Caption: Proposed mechanism of antibacterial action for phenolic compounds.

Experimental Workflow for Antibacterial Spectrum Validation

The following workflow outlines the key steps in determining the antibacterial spectrum of a test compound like this compound.

G A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C I Perform Agar Disk Diffusion Assay A->I B Perform Serial Dilutions of this compound B->C B->I Impregnate Disks D Incubate Plate C->D E Determine MIC D->E F Subculture for MBC E->F E->I G Incubate Agar Plates F->G H Determine MBC G->H J Measure Zones of Inhibition I->J

Caption: Experimental workflow for antibacterial susceptibility testing.

References

A Comparative Guide to the Biological Activities of (R)-Eucomol and Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of (R)-Eucomol and Eugenol, focusing on their potential as anticancer and anti-inflammatory agents. While both are natural phenolic compounds, the available research data is significantly more extensive for Eugenol. This document summarizes the existing quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to aid in further research and development.

I. Comparative Analysis of Biological Activity

This compound, a homoisoflavonoid, has demonstrated cytotoxic effects against certain cancer cell lines. However, the body of research on its biological activities is limited compared to Eugenol, a well-studied phenylpropanoid. This section presents a side-by-side comparison of their reported anticancer and anti-inflammatory properties.

Table 1: Comparison of Anticancer Activity

CompoundCancer Cell LineAssayIC50 ValueSource(s)
Eucomol KKU-M156 (Cholangiocarcinoma)Cytotoxicity Assay7.12 µg/mL[1]
HepG2 (Hepatocellular Carcinoma)Cytotoxicity Assay25.76 µg/mL[1]
Eugenol MCF-7 (Breast Cancer)Cytotoxicity Assay1.71 µM[2]
SKOV3 (Ovarian Cancer)Cytotoxicity Assay1.84 µM[2]
PC-3 (Prostate Cancer)Cytotoxicity Assay1.1 µM[2]
Eugenol Derivative (Compound 17) MCF-7 (Breast Cancer)Cytotoxicity Assay1.71 µM[2]
SKOV3 (Ovarian Cancer)Cytotoxicity Assay1.84 µM[2]
PC-3 (Prostate Cancer)Cytotoxicity Assay1.1 µM[2]

Note: The stereochemistry of Eucomol in the cited study was not specified, but the naturally occurring form is (-)-(S)-Eucomol. IC50 values for Eugenol and its derivative are presented in µM, and a direct conversion to µg/mL requires the molecular weight. The derivative "Compound 17" is a morpholine-bearing 1,3,4-oxadiazole-Mannich base of eugenol.

Table 2: Comparison of Anti-inflammatory Activity

CompoundAssayKey FindingsSource(s)
This compound Data not availableQuantitative data on the anti-inflammatory activity of this compound is not readily available in the reviewed literature.
Eugenol Nitric Oxide (NO) Production in RAW 264.7 MacrophagesInhibition of LPS-induced NO production.[3]
NF-κB InhibitionSuppresses NF-κB activation in various cell lines.[2][4]
COX-2 InhibitionInhibits COX-2 expression.
Cytokine InhibitionReduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

II. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for assessing the cytotoxicity and anti-inflammatory activity of compounds like this compound and Eugenol.

A. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding:

    • Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., Eucomol or Eugenol) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the culture medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a control group with LPS only and a negative control group with neither LPS nor the test compound.

  • Incubation:

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

    • The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of inhibition of NO production by the test compound.

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is essential for drug development. Eugenol, being more extensively studied, has been shown to modulate several key signaling pathways involved in cancer and inflammation. The mechanisms for this compound are less clear but are likely to involve similar pathways given its cytotoxic effects.

A. Anticancer Signaling Pathway (PI3K/Akt Pathway)

Eugenol has been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway Eugenol Eugenol PI3K PI3K Eugenol->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Eugenol's inhibition of the PI3K/Akt pathway.

B. Anti-inflammatory Signaling Pathway (NF-κB Pathway)

The NF-κB pathway is a central regulator of inflammation. Eugenol is known to suppress its activation.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Eugenol Eugenol Eugenol->IKK Inhibits

Caption: Eugenol's inhibitory effect on the NF-κB signaling pathway.

C. Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for cytotoxic activity.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with This compound or Eugenol Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro cytotoxicity testing.

IV. Conclusion and Future Directions

The available data indicates that both Eucomol and Eugenol possess anticancer properties. Eugenol, in particular, has been extensively studied, and its mechanisms of action in both cancer and inflammation are relatively well-understood. This compound shows promise as a cytotoxic agent, but further research is critically needed to:

  • Elucidate its full range of biological activities, particularly its anti-inflammatory potential.

  • Determine its precise mechanism of action in cancer cells.

  • Conduct comparative studies with other homoisoflavonoids and established anticancer drugs.

  • Synthesize and evaluate derivatives of this compound to potentially enhance its activity and pharmacokinetic properties.

This guide serves as a starting point for researchers interested in the therapeutic potential of these natural compounds. The provided data and protocols should facilitate the design of further experiments to cross-validate and expand upon the current understanding of this compound's biological activity.

References

A Comparative Guide to Enantiomeric Purity Analysis of Synthetic (R)-Eucomol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of synthetic chemistry, particularly in the pharmaceutical industry where the biological activity of a chiral molecule often resides in a single enantiomer. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of synthetic (R)-Eucomol, a member of the homoisoflavanone class of natural products.

Introduction to Enantiomeric Purity Analysis

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in greater amounts than the other. An enantiomerically pure sample has an ee of 100%, while a racemic mixture has an ee of 0%. Accurate determination of ee is crucial for ensuring the efficacy and safety of chiral drugs. Several analytical techniques are available for this purpose, with the most common being chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy, polarimetry, and circular dichroism (CD) spectroscopy.

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sensitivity, sample amount, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Analytical Technique Principle Typical Resolution Limit of Detection (LOD) / Limit of Quantitation (LOQ) Sample Requirement Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High (baseline separation often achievable)Low (ng/mL to µg/mL range)Low (µg)High accuracy and precision, widely applicable, quantitative.[1][2]Requires method development, specialized chiral columns can be expensive.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.[3]Moderate to HighHigh (mg/mL range)High (mg)Provides structural information, no separation needed, relatively fast.[4][5]Lower sensitivity than HPLC, requires chiral auxiliaries, potential for overlapping signals.[3]
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.Not applicable (measures bulk property)High (mg/mL range)High (mg)Simple, non-destructive, fast.Unreliable for accurate ee determination due to potential non-linear responses and sensitivity to impurities.[6]
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by a chiral molecule.[7]Not applicable (measures bulk property)Moderate (µg/mL to mg/mL range)Low to Moderate (µg to mg)Highly sensitive to stereochemistry, can be used for absolute configuration determination.[7]Can be less precise for quantitative ee determination compared to HPLC, requires a chromophore near the stereocenter.

Experimental Protocols

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate quantification of enantiomeric excess due to its high resolution and sensitivity.[2] The following protocol is a representative method for the analysis of homoisoflavanones, like Eucomol, based on established methods for structurally similar flavanones.

Objective: To separate and quantify the (R)- and (S)-enantiomers of Eucomol to determine the enantiomeric purity of a synthetic sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column: A polysaccharide-based column, such as Chiralpak® AD-H or Chiralcel® OD-H, is often effective for this class of compounds.

Reagents:

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • This compound reference standard (if available)

  • Racemic Eucomol standard (for method development)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically to achieve the best separation.

  • Sample Preparation: Dissolve a known amount of the synthetic this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-hexane:isopropanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm (based on the UV absorbance of the chromanone core)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to calculate the resolution factor (Rs). An Rs value > 1.5 indicates baseline separation.

    • Inject the synthetic this compound sample.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

    • Calculate the area of each peak.

  • Calculation of Enantiomeric Excess (ee):

    • % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

    • Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Alternative Methods

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Solvating Agent (CSA): Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: The presence of the CSA will induce different chemical shifts for specific protons in the (R)- and (S)-enantiomers, resulting in two sets of signals. The integration of a pair of well-resolved signals is used to determine the ratio of the two enantiomers and calculate the ee.

Polarimetry

Protocol:

  • Sample Preparation: Prepare a solution of the synthetic this compound sample of a known concentration in a suitable solvent (e.g., chloroform).

  • Measurement: Measure the optical rotation of the solution using a polarimeter at a specific wavelength (typically the sodium D-line at 589 nm).

  • Calculation: The enantiomeric excess can be estimated by comparing the specific rotation of the sample to the known specific rotation of the pure (R)-enantiomer. However, this method is generally considered less accurate for precise ee determination.[6]

Circular Dichroism (CD) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a solution of the synthetic this compound sample of a known concentration in a suitable solvent.

  • Measurement: Record the CD spectrum of the sample over a relevant wavelength range.

  • Analysis: The intensity of the CD signal is proportional to the enantiomeric excess. By comparing the CD signal of the sample to that of a pure enantiomer standard, the ee can be determined.

Visualizing the Workflows

Asymmetric Synthesis of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound, often involving an asymmetric dihydroxylation step to introduce the chiral center.

G cluster_synthesis Asymmetric Synthesis of this compound Start Starting Materials (e.g., 2'-hydroxychalcone derivative) Intermediate1 Formation of an Allylic Alcohol Derivative Start->Intermediate1 Intermediate2 Asymmetric Dihydroxylation (e.g., Sharpless AD-mix-β) Intermediate1->Intermediate2 Introduction of Chirality Intermediate3 Cyclization to form the Chromanone Ring Intermediate2->Intermediate3 Product This compound Intermediate3->Product

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Enantiomeric Purity Analysis Workflow

This diagram outlines the general steps involved in determining the enantiomeric purity of a synthetic sample.

G cluster_analysis Enantiomeric Purity Analysis Workflow cluster_methods Choice of Analytical Method Sample Synthetic this compound Sample Preparation Sample Preparation (Dissolution in a suitable solvent) Sample->Preparation Analysis Analytical Method Preparation->Analysis Data Data Acquisition (e.g., Chromatogram, Spectrum) Analysis->Data HPLC Chiral HPLC NMR Chiral NMR Polarimetry Polarimetry CD CD Spectroscopy Calculation Calculation of Enantiomeric Excess (ee) Data->Calculation Result Purity Assessment Calculation->Result

Caption: A logical flow diagram for the analysis of enantiomeric purity.

References

Assessing the Selectivity of (R)-Eucomol for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of modern drug discovery. A critical parameter in the evaluation of any potential anticancer compound is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing healthy, non-malignant cells. This guide provides a comparative framework for assessing the selectivity of (R)-Eucomol, a homoisoflavonoid, for cancer cells. While direct experimental data on the selectivity of the specific this compound stereoisomer is limited in the currently available literature, this guide synthesizes information on its parent compound, Eucomol, and structurally related eugenol derivatives to provide a foundational understanding and a roadmap for future investigation.

Understanding Selectivity in Anticancer Drug Discovery

The therapeutic window of an anticancer drug is largely determined by its selectivity. A common metric used to quantify this is the Selectivity Index (SI) . The SI is calculated as the ratio of the cytotoxic concentration of a compound in normal cells to its cytotoxic concentration in cancer cells (typically using IC50 values, the concentration that inhibits 50% of cell growth).

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity towards cancer cells, suggesting a potentially wider therapeutic window and fewer off-target effects.[1][2][3][4][5] An SI value greater than 1.0 signifies that the compound is more toxic to cancer cells than to normal cells.[3] Compounds with high selectivity (e.g., SI > 3) are considered promising candidates for further development.[4]

Comparative Cytotoxicity of Eucomol and Related Compounds

Compound/DerivativeCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Eucomol KKU-M156 (Cholangiocarcinoma)7.12-[6]
HepG2 (Hepatocellular Carcinoma)25.76-[6]
Eugenol MCF-7 (Breast Cancer)-22.75[7][8]
MDA-MB-231 (Breast Cancer)-15.09[7][8]
Eugenol Derivative (Compound 9) MDA-MB-231 (Breast Cancer)-6.91[9]
MCF-7 (Breast Cancer)-3.15[9]
Eugenol Derivative (Compound 17) MCF-7 (Breast Cancer)-1.71[10]
SKOV3 (Ovarian Cancer)-1.84[10]
PC-3 (Prostate Cancer)-1.1[10]

Experimental Protocol for Assessing Selectivity

To rigorously assess the selectivity of this compound, a standardized experimental workflow is essential. The following protocol is based on established methodologies for in vitro cytotoxicity and selectivity screening.[1][2][11][12]

Objective: To determine the IC50 values of this compound in both cancer and non-malignant cell lines and to calculate its Selectivity Index.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Selected non-malignant cell lines (e.g., MCF-10A, RWPE-1, BEAS-2B)

  • Appropriate cell culture media and supplements

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability assay reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Plate both cancer and non-malignant cells in separate 96-well plates at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each cell line using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) by dividing the IC50 of the non-malignant cell line by the IC50 of the cancer cell line.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To further elucidate the assessment process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Selectivity Assessment Workflow A Cell Culture (Cancer & Normal Lines) B Cell Seeding (96-well plates) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (e.g., 48-72h) C->D E Cell Viability Assay (e.g., MTT) D->E F Data Acquisition (Microplate Reader) E->F G IC50 Determination F->G H Selectivity Index (SI) Calculation SI = IC50(Normal) / IC50(Cancer) G->H

Caption: Experimental workflow for assessing the selectivity of a compound.

G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest This compound This compound Bax Bax (Pro-apoptotic) Upregulation This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation This compound->Bcl2 p53 p53 Upregulation This compound->p53 Caspases Caspase Activation (e.g., Caspase-3, -9) Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M phase) p53->CellCycle

Caption: Plausible signaling pathways for eugenol-related compounds.

Conclusion and Future Directions

The available evidence suggests that Eucomol and its derivatives possess notable anticancer properties. However, a comprehensive assessment of the selectivity of this compound is imperative for its development as a potential therapeutic agent. Future research should focus on:

  • Direct Comparative Studies: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines alongside their non-malignant counterparts to determine its Selectivity Index.

  • Mechanism of Action: Elucidating the specific molecular pathways modulated by this compound in both cancer and normal cells to understand the basis of its selectivity.

  • In Vivo Studies: Validating the in vitro selectivity and anticancer efficacy of this compound in preclinical animal models.

By systematically addressing these research gaps, the scientific community can ascertain the true potential of this compound as a selective and effective anticancer compound.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (R)-Eucomol

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Eucomol, a flavonoid derivative, has demonstrated cytotoxic activity against certain cell lines.[1][2] Due to its potential to damage or kill cells, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with the utmost care, adhering to all applicable regulations for cytotoxic waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.

Core Principle: Handle as Cytotoxic Waste

Given the cytotoxic nature of this compound, all waste materials containing or contaminated with this compound must be managed as cytotoxic waste.[3][4][5][6][7] This includes:

  • Pure this compound powder.

  • Solutions containing this compound.

  • Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks.[4][6]

  • Contaminated labware, including vials, syringes, needles, pipette tips, and culture flasks.[6]

  • Any materials used for cleaning spills of this compound.[4]

Data Presentation: Disposal Considerations

ParameterGuidelineJustification
Waste Classification Cytotoxic / Chemotherapeutic WasteThis compound exhibits cytotoxic properties.[1][2]
Solid Waste Segregate into clearly labeled, leak-proof, puncture-resistant containers with a purple lid.[5][7]Prevents exposure and ensures proper handling by waste management personnel. The purple color is a common indicator for cytotoxic waste.[7]
Liquid Waste Collect in designated, sealed, and labeled waste containers. Do not dispose of down the drain.Prevents contamination of waterways and damage to plumbing.
Sharps Waste Dispose of in a rigid, puncture-resistant sharps container specifically designated for cytotoxic sharps (purple-lidded).[5][7]Minimizes the risk of sharps injuries and exposure to the cytotoxic compound.
Contaminated PPE Place in designated cytotoxic waste containers (purple bags or bins).[4][6]Prevents secondary contamination and ensures all contaminated materials are disposed of correctly.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the standard procedure for the disposal of this compound waste in a laboratory setting.

Personnel Safety:

  • All handling and disposal of this compound must be performed by trained personnel.[5]

  • Always wear appropriate Personal Protective Equipment (PPE), including double gloves, a disposable gown, safety goggles, and a face mask when handling this compound and its waste.[4]

Waste Segregation and Collection:

  • Prepare a Designated Waste Area: Before beginning work with this compound, establish a designated area for the collection of cytotoxic waste. This area should be clearly marked with cytotoxic hazard symbols.

  • Use Correctly Labeled Containers:

    • For solid, non-sharp waste (e.g., contaminated gloves, wipes, vials), use a leak-proof container lined with a purple bag and labeled "Cytotoxic Waste".[3][5][7]

    • For sharps (e.g., needles, contaminated glass), use a designated puncture-proof sharps container with a purple lid, also labeled "Cytotoxic Waste".[5][7]

    • For liquid waste, use a dedicated, sealed, and clearly labeled container.

  • Immediate Disposal: At the point of generation, immediately place all contaminated items into the appropriate cytotoxic waste container.[7] Do not allow waste to accumulate in general lab areas.

  • Secure Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until collection by a licensed hazardous waste carrier.[6][7]

Final Disposal:

  • Cytotoxic waste must be collected and transported by a licensed hazardous waste disposal service.[6]

  • The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[6][7] This process ensures the complete destruction of the hazardous compound.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

EucomolDisposalWorkflow start Generation of This compound Waste is_sharp Is the waste sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharp_waste Sharps Waste (e.g., needles, glass) is_sharp->sharp_waste Yes solid_waste Solid, Non-Sharp Waste (e.g., PPE, vials) is_liquid->solid_waste No liquid_waste Liquid Waste (e.g., solutions) is_liquid->liquid_waste Yes collect_solid Collect in Purple-Lidded/ Bagged Cytotoxic Bin solid_waste->collect_solid collect_sharp Collect in Purple-Lidded Cytotoxic Sharps Container sharp_waste->collect_sharp collect_liquid Collect in Sealed, Labeled Liquid Cytotoxic Waste Container liquid_waste->collect_liquid storage Securely Store in Designated Cytotoxic Waste Area collect_solid->storage collect_sharp->storage collect_liquid->storage disposal Arrange for Collection by Licensed Hazardous Waste Carrier for Incineration storage->disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (R)-Eucomol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling (R)-Eucomol. It is intended to offer immediate, procedural guidance to ensure safe operational use and disposal. While this document is comprehensive, it is not a substitute for the official Safety Data Sheet (SDS) which should be consulted for definitive safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Specification Purpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[1]Protects eyes from splashes and airborne particles.
Hand Protection Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[1] For extended contact, consult the glove manufacturer's chemical resistance guide.Prevents skin contact with the chemical.
Body Protection A fully buttoned Nomex® or similar flame-resistant laboratory coat should be worn over cotton clothing.[1] For significant splash risks, a chemical-resistant apron is recommended.[2]Protects skin from splashes and contamination.
Footwear Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[1]Protects feet from spills.
Respiratory Protection Use of a respirator may be required if engineering controls like a fume hood are not sufficient to keep exposure below permissible limits.[1]Prevents inhalation of dust or aerosols.

Operational Plan: Handling this compound

Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe G start Waste Generated is_chemical Is it the chemical or a solution? start->is_chemical is_contaminated Is it a contaminated solid? is_chemical->is_contaminated No hazardous_waste Collect as Hazardous Chemical Waste is_chemical->hazardous_waste Yes is_container Is it the original container? is_contaminated->is_container No contaminated_waste Collect in a Labeled, Sealable Container for Hazardous Disposal is_contaminated->contaminated_waste Yes rinse_container Triple Rinse with Appropriate Solvent is_container->rinse_container Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Deface Label and Dispose as Non-Hazardous Waste collect_rinsate->dispose_container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.